molecular formula C16H12N2O3 B1448374 2-Methyl-6-nitro-4-phenoxyquinoline CAS No. 1461706-79-5

2-Methyl-6-nitro-4-phenoxyquinoline

Cat. No.: B1448374
CAS No.: 1461706-79-5
M. Wt: 280.28 g/mol
InChI Key: UBNQYEGKLOFSCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-nitro-4-phenoxyquinoline (CAS 1461706-79-5) is an organic compound with the molecular formula C16H12N2O3 and a molecular weight of 280.28 g/mol . This quinoline derivative is of significant interest in medicinal chemistry research, particularly in the development of novel antibacterial agents. Scientific studies on closely related 6-substituted-4-phenylquinoline compounds have demonstrated potent activity as DNA gyrase inhibitors . DNA gyrase is a critical bacterial enzyme and a well-established target for antibiotics, and such inhibitors can lead to the cessation of bacterial DNA synthesis and cell death . Some structural analogs have shown promising in vitro antibacterial activity, with certain halogen- and hydroxyl-substituted derivatives exhibiting potency comparable to established antibiotics like ciprofloxacin, highlighting the potential of this chemical scaffold in addressing antimicrobial resistance . Furthermore, the 4-phenoxyquinoline core is a recognized structure in cancer research, as similar frameworks are found in investigated c-Met kinase inhibitors, which are relevant for targeted cancer therapies . As a building block in organic synthesis, this compound can be utilized to develop a wide range of novel quinoline-based molecules for various pharmacological applications. This product is intended for research purposes in a controlled laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-nitro-4-phenoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-11-9-16(21-13-5-3-2-4-6-13)14-10-12(18(19)20)7-8-15(14)17-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNQYEGKLOFSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

discovery and history of quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Synthesis of the Quinoline Core

Authored by: A Senior Application Scientist

The quinoline scaffold, a deceptively simple fusion of a benzene and a pyridine ring, stands as a cornerstone of heterocyclic chemistry. Its journey from a coal tar byproduct to a privileged structure in modern pharmacology and materials science is a testament to over a century of synthetic innovation. First isolated in 1834 by Friedlieb Ferdinand Runge, who named it "leukol," the true potential of quinoline was unlocked not by its discovery, but by the development of methods to construct it from simple precursors.[1][2][3] The late 19th century, a golden age for organic chemistry, saw the emergence of a series of powerful, eponymous reactions that defined the field and continue to form the basis of quinoline chemistry today.[1][4][5]

This guide provides an in-depth exploration of these foundational synthetic methodologies. We will move beyond simple reaction schemes to dissect the underlying mechanisms, understand the causality behind experimental choices, and provide field-proven protocols for their application. This is not merely a historical account, but a technical resource for the modern researcher aiming to harness the power of this versatile scaffold.

The Skraup Synthesis (1880): A Vigorous Beginning

The first truly general method for quinoline synthesis was reported by the Czech chemist Zdenko Hans Skraup in 1880.[1][6][7] The Skraup synthesis is a powerful, albeit notoriously exothermic, reaction that constructs the quinoline ring from an aniline, glycerol, sulfuric acid, and an oxidizing agent.[7][8][9]

Causality and Mechanistic Insight

The brilliance of the Skraup synthesis lies in its use of simple, readily available starting materials to construct a complex heterocycle. The choice of reagents is critical and serves a multi-faceted purpose:

  • Glycerol and Sulfuric Acid: The reaction does not proceed with glycerol directly. Instead, the concentrated sulfuric acid acts as a potent dehydrating agent, converting glycerol in situ to its α,β-unsaturated aldehyde, acrolein. This is the key electrophilic component.[1][8][9]

  • Aniline: The aromatic amine serves as the nucleophile, attacking the acrolein in a conjugate addition.

  • Oxidizing Agent: The initial cyclization product is a 1,2-dihydroquinoline. An oxidizing agent, classically nitrobenzene corresponding to the aniline used, is required for the final aromatization step to yield the stable quinoline ring.[7][10]

  • Ferrous Sulfate: The reaction is intensely exothermic and can become violent. Ferrous sulfate (FeSO₄) is often added as a moderator to control the reaction rate and prevent polymerization of the acrolein.[8]

The mechanism proceeds through three key phases: acrolein formation, Michael addition followed by cyclization, and finally, oxidation.

Skraup_Synthesis cluster_acrolein Step 1: Acrolein Formation cluster_cyclization Step 2: Michael Addition & Cyclization cluster_oxidation Step 3: Oxidation glycerol Glycerol acrolein Acrolein glycerol->acrolein H₂SO₄ -2H₂O aniline Aniline intermediate1 Michael Adduct aniline->intermediate1 + Acrolein dihydroquinoline 1,2-Dihydroquinoline intermediate1->dihydroquinoline H⁺ Cyclization -H₂O dihydroquinoline_ox 1,2-Dihydroquinoline quinoline Quinoline dihydroquinoline_ox->quinoline [O] (e.g., Nitrobenzene)

Skraup Synthesis Workflow
Experimental Protocol: Synthesis of Quinoline
  • Reaction Setup: In a 1-L round-bottom flask equipped with a reflux condenser, cautiously add 100 mL of concentrated sulfuric acid to a mixture of 45 g of aniline and 120 g of glycerol.

  • Moderator Addition: To the cooled mixture, add 60 g of anhydrous ferrous sulfate.

  • Oxidant Addition: Slowly and with stirring, add 35 g of nitrobenzene.

  • Heating: Heat the mixture gently in a fume hood. Once the reaction begins (indicated by bubbling), remove the heat source immediately. The reaction will proceed vigorously on its own. If it becomes too violent, cool the flask with an ice bath.

  • Completion: Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours.

  • Work-up: Allow the mixture to cool and pour it into 1 L of water. Steam distill the mixture to remove unreacted nitrobenzene.

  • Isolation: Make the residue strongly alkaline with sodium hydroxide solution. The quinoline will separate as a dark oil. Steam distill this mixture to isolate the quinoline.

  • Purification: Separate the quinoline from the distillate, dry it over anhydrous potassium carbonate, and purify by distillation.

The Doebner-von Miller Reaction (1881): Increased Versatility

A year after Skraup's discovery, Oscar Doebner and Wilhelm von Miller reported a significant modification that greatly expanded the scope of quinoline synthesis.[11] The Doebner-von Miller reaction is conceptually similar to the Skraup synthesis but uses pre-formed α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol.[1][8][12] This allows for the synthesis of a wide variety of substituted quinolines.[2]

Causality and Mechanistic Insight

The key innovation of this method is the direct use of α,β-unsaturated carbonyl compounds, which can themselves be prepared via an aldol condensation, sometimes in the same pot (the Beyer method).[12] This provides direct access to substituted quinolines that are impossible to synthesize via the parent Skraup reaction.

The mechanism is debated but is generally believed to follow a pathway similar to the Skraup synthesis: 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by acid-catalyzed cyclization and dehydration, and finally an oxidation step to furnish the aromatic quinoline ring.[13][14]

Doebner-von Miller Reaction Mechanism
Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)
  • Reaction Setup: In a 500 mL flask fitted with a reflux condenser, mix 30 g of aniline and 60 mL of concentrated hydrochloric acid.

  • Reagent Addition: To this solution, add 45 g of paraldehyde.

  • Heating: Heat the mixture on a steam bath for 4 hours. The solution will darken significantly.

  • Work-up: Cool the reaction mixture and dilute with 200 mL of water. Make the solution strongly alkaline with a 40% sodium hydroxide solution, which will cause the quinaldine to separate.

  • Isolation: Extract the mixture with diethyl ether. Wash the ether extracts with water, and dry over anhydrous potassium carbonate.

  • Purification: Remove the ether by distillation, and then purify the residual oil by vacuum distillation to yield 2-methylquinoline.

The Friedländer Synthesis (1882): A Convergent Approach

Discovered by Paul Friedländer, this method represents a more convergent and often milder approach to quinoline synthesis.[15][16] The Friedländer synthesis is an acid- or base-catalyzed condensation between an o-aminoaryl aldehyde or ketone and a carbonyl compound containing a reactive α-methylene group.[5][17][18]

Causality and Mechanistic Insight

Unlike the Skraup and Doebner-von Miller reactions, the Friedländer synthesis builds the pyridine ring onto a pre-functionalized benzene ring. This provides excellent control over the substitution pattern on the benzenoid portion of the quinoline. The choice of an acid or base catalyst depends on the reactivity of the substrates.

Two primary mechanistic pathways are proposed:[16]

  • Aldol First: An initial aldol condensation between the two carbonyl partners, followed by cyclization via Schiff base formation and subsequent dehydration.

  • Schiff Base First: Initial formation of a Schiff base between the aniline and the carbonyl partner, followed by an intramolecular aldol-type condensation and dehydration.

The "Schiff Base First" pathway is generally favored. The key requirement is the presence of an α-methylene group on one of the carbonyl components, which can be deprotonated to act as a nucleophile.[15]

Friedlander_Synthesis start_node amino_ketone o-Aminoaryl Ketone start_node->amino_ketone methylene_ketone α-Methylene Ketone start_node->methylene_ketone schiff_base Schiff Base amino_ketone->schiff_base Condensation (-H₂O) methylene_ketone->schiff_base Condensation (-H₂O) cyclized_adduct Cyclized Adduct schiff_base->cyclized_adduct Intramolecular Aldol Condensation quinoline_product Substituted Quinoline cyclized_adduct->quinoline_product Dehydration (-H₂O) end_node quinoline_product->end_node

Friedländer Synthesis (Schiff Base First)
Experimental Protocol: Synthesis of 2-Phenylquinoline
  • Reaction Setup: In a flask, dissolve 5.0 g of 2-aminobenzophenone and 2.6 g of acetophenone in 50 mL of ethanol.

  • Catalyst Addition: Add 1.5 g of powdered potassium hydroxide.

  • Reaction: Reflux the mixture for 4 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into 200 mL of cold water.

  • Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2-phenylquinoline.

The Combes Synthesis (1888): The β-Diketone Route

First reported by Alphonse Combes in 1888, this synthesis provides a straightforward route to 2,4-disubstituted quinolines.[1][19] The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[20][21]

Causality and Mechanistic Insight

The choice of a β-diketone is central to this reaction's utility. The reaction proceeds in two major stages:

  • Enamine Formation: The aniline first condenses with one of the carbonyl groups of the β-diketone to form a Schiff base, which rapidly tautomerizes to the more stable enamine intermediate.[1][19]

  • Cyclization: Under strong acid catalysis (typically concentrated H₂SO₄), the enamine undergoes an intramolecular electrophilic aromatic substitution, where the benzene ring attacks the protonated second carbonyl group. This is the rate-determining step.[19] Subsequent dehydration yields the final quinoline product.

The regioselectivity of the cyclization can be influenced by the steric and electronic properties of substituents on both the aniline and the β-diketone.[19]

Combes_Synthesis cluster_reactants aniline Aniline schiff_base Schiff Base aniline->schiff_base Condensation (-H₂O) diketone β-Diketone diketone->schiff_base Condensation (-H₂O) enamine Enamine (Tautomer) schiff_base->enamine Tautomerization cyclized Cyclized Intermediate enamine->cyclized H⁺-catalyzed Annulation (RDS) quinoline 2,4-Disubstituted Quinoline cyclized->quinoline Dehydration (-H₂O)

Sources

Methodological & Application

Application Notes and Protocols for 2-Methyl-6-nitro-4-phenoxyquinoline in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Quinoline Derivative

2-Methyl-6-nitro-4-phenoxyquinoline represents a novel synthetic compound with significant potential in cellular and pharmacological research. While direct studies on this specific molecule are not yet prevalent in published literature, its structural motifs—a quinoline core, a nitro group, and a phenoxy moiety—suggest a range of plausible biological activities. Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of therapeutic applications, including roles as anticancer, antimalarial, and antibacterial agents[1]. The incorporation of a nitro group is particularly noteworthy, as nitroaromatic compounds are frequently investigated as hypoxia-activated prodrugs[2][3]. In the low-oxygen environment characteristic of solid tumors, the nitro group can be enzymatically reduced to cytotoxic species, offering a selective mechanism for targeting cancer cells[2][3]. Furthermore, phenoxyquinolines have been explored for their potential as kinase inhibitors and modulators of cellular signaling pathways[4].

These application notes provide a comprehensive guide for researchers initiating studies with this compound. We will explore its hypothesized mechanisms of action and provide detailed, field-proven protocols for its use in fundamental cell culture assays. The methodologies are designed to be self-validating, enabling robust characterization of the compound's cytotoxic, anti-proliferative, and anti-migratory effects.

Hypothesized Mechanism of Action: A Dual-Threat Approach

We propose that this compound may exert its biological effects through a dual mechanism, leveraging both its nitroaromatic and phenoxyquinoline functionalities.

  • Hypoxia-Selective Activation: The 6-nitro group is a key structural feature. In normoxic (normal oxygen) conditions, the compound is expected to be relatively stable and less toxic. However, in the hypoxic microenvironment of tumors, intracellular reductases can reduce the nitro group to a nitro radical anion. This radical can then undergo further reduction to form cytotoxic nitroso and hydroxylamine intermediates, ultimately leading to cell death through mechanisms like DNA damage and oxidative stress[2][3].

  • Kinase Inhibition and Pathway Modulation: The 4-phenoxyquinoline scaffold may function as a pharmacophore that interacts with the ATP-binding pockets of various protein kinases. Aberrant kinase signaling is a hallmark of many cancers, and inhibition of these pathways can disrupt cell proliferation, survival, and migration[5]. Potential targets could include kinases within the PI3K/Akt/mTOR or MAPK/ERK pathways.

The following diagram illustrates the proposed hypoxia-selective activation pathway.

Hypoxia_Activation cluster_normoxia Normoxic Conditions (Normal Cells) cluster_hypoxia Hypoxic Conditions (Tumor Cells) Compound_N 2-Methyl-6-nitro- 4-phenoxyquinoline Nitro_Radical_N Nitro Radical Anion Compound_N->Nitro_Radical_N One-electron reductases Nitro_Radical_N->Compound_N Re-oxidation Superoxide O₂⁻ (Superoxide) Nitro_Radical_N->Superoxide Oxygen O₂ Oxygen->Nitro_Radical_N Superoxide->Compound_N Back to parent compound Compound_H 2-Methyl-6-nitro- 4-phenoxyquinoline Nitro_Radical_H Nitro Radical Anion Compound_H->Nitro_Radical_H One-electron reductases Cytotoxic_Metabolites Cytotoxic Metabolites (e.g., Hydroxylamine) Nitro_Radical_H->Cytotoxic_Metabolites Further Reduction Cell_Death Cell Death (Apoptosis, Necrosis) Cytotoxic_Metabolites->Cell_Death

Caption: Hypothesized mechanism of hypoxia-selective activation of this compound.

Essential Preliminary Steps: Compound Preparation and Storage

Scientific integrity begins with proper handling of research materials. The following steps are critical for ensuring the reproducibility of your experiments.

1. Reconstitution of the Compound:

  • Compound Information:

    • Chemical Formula: C₁₆H₁₂N₂O₃

    • Molecular Weight: 280.28 g/mol (Note: Always verify with the manufacturer's certificate of analysis).

  • Protocol:

    • Based on the molecular weight, calculate the mass of the compound required to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Use a high-purity, anhydrous solvent for reconstitution. Dimethyl sulfoxide (DMSO) is a common choice for quinoline derivatives due to its excellent solubilizing properties.

    • Briefly vortex the solution to ensure the compound is fully dissolved. A brief sonication in a water bath can be used if solubility issues are encountered.

    • Causality: A high-concentration stock solution minimizes the volume of solvent added to cell culture media, thereby reducing potential solvent-induced cytotoxicity. The final concentration of DMSO in the culture medium should ideally be less than 0.5%[6].

2. Storage and Stability:

  • Protocol:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

    • Avoid repeated freeze-thaw cycles, as this can lead to compound degradation.

  • Causality: Aliquoting prevents contamination of the entire stock and minimizes degradation from repeated temperature changes.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound, a key measure of its cytotoxic potency.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial reductases. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Selected cancer cell line(s) (e.g., HCT-116 colon cancer, MCF-7 breast cancer) and a non-cancerous cell line (e.g., NHDF-Neo) for selectivity assessment[7].

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well flat-bottom cell culture plates.

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (a known anticancer drug like Doxorubicin).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C and 5% CO₂[6]. The incubation time can be varied to assess time-dependent effects.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Visually confirm the formation of purple formazan crystals.

    • Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control (0)1.25100
0.11.2096.0
11.0584.0
100.6552.0
500.2016.0
1000.108.0

Note: The data above is illustrative.

Protocol 2: Wound Healing Assay for Cell Migration

This protocol provides a straightforward method to assess the effect of this compound on cancer cell migration, a critical process in metastasis.

Principle: A "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored and quantified.

Materials:

  • Selected cancer cell line capable of forming a confluent monolayer.

  • Complete cell culture medium.

  • This compound stock solution.

  • 6-well or 12-well cell culture plates.

  • Sterile 200 µL pipette tips.

  • Microscope with a camera.

  • Image analysis software (e.g., ImageJ).

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will result in a confluent monolayer after 24-48 hours.

  • Creating the Wound:

    • Once the cells are confluent, use a sterile 200 µL pipette tip to make a straight scratch down the center of each well.

    • Wash the wells twice with sterile PBS to remove detached cells.

  • Compound Treatment:

    • Add fresh medium containing a sub-lethal concentration of this compound (e.g., IC₂₅, determined from the MTT assay) to the treatment wells.

    • Add fresh medium with the vehicle control (DMSO) to the control wells.

  • Image Acquisition:

    • Immediately after adding the treatment, capture images of the wounds at designated points in each well (Time 0). Mark the plate to ensure the same fields are imaged over time.

    • Incubate the plate at 37°C and 5% CO₂.

    • Capture images of the same fields at regular intervals (e.g., 12, 24, and 48 hours).

  • Data Analysis:

    • Use image analysis software to measure the area of the wound at each time point.

    • Calculate the percentage of wound closure for both treated and control wells relative to their respective Time 0 areas.

    • Compare the rate of wound closure between the treated and control groups.

Wound_Healing_Workflow cluster_protocol Wound Healing Assay Workflow A 1. Seed Cells to Confluency B 2. Create Scratch (Wound) A->B C 3. Wash with PBS B->C D 4. Treat with Compound or Vehicle C->D E 5. Image at T=0 D->E F 6. Incubate E->F G 7. Image at T=x hours F->G H 8. Analyze Wound Closure G->H

Caption: A simplified workflow for the wound healing (scratch) assay.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol describes how to use Western blotting to investigate if this compound affects key proteins in pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway[5].

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using antibodies against both the phosphorylated (active) and total forms of a protein, one can determine the effect of a compound on its activation status.

Materials:

  • Cancer cell line of interest.

  • This compound stock solution.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, and a loading control like anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C, diluted in blocking buffer.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe for total protein and the loading control.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Trustworthiness and Self-Validation

The protocols described are designed with internal controls to ensure data integrity.

  • Vehicle Controls: In all assays, a vehicle control (DMSO) is essential to distinguish the effects of the compound from those of the solvent.

  • Positive Controls: Using a known drug provides a benchmark for the assay's performance and the relative potency of the test compound.

  • Loading Controls: In Western blotting, a loading control (e.g., GAPDH or β-actin) is crucial to ensure equal protein loading across all lanes, validating any observed changes in protein levels.

  • Dose-Response and Time-Course: Performing experiments across a range of concentrations and time points helps to establish a clear cause-and-effect relationship.

By adhering to these principles, researchers can generate reliable and reproducible data on the biological activities of this compound.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • PMC. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. [Link]

  • MDPI. (n.d.). Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds. [Link]

  • PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link]

  • PMC. (n.d.). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. [Link]

  • PubMed. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. [Link]

  • Biology, Medicine, & Natural Product Chemistry. (2025). DFT Study and ADMET Investigation of Bioactive 2-Phenoxyquinolines. [Link]

  • MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]

Sources

Application Note: Protocol for Dissolving 2-Methyl-6-nitro-4-phenoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Methyl-6-nitro-4-phenoxyquinoline is a highly lipophilic, poly-substituted quinoline derivative. Its structural pharmacophore—combining a planar quinoline core, a polar nitro group (


), and a bulky phenoxy ether—presents significant solubility challenges in aqueous media.

This protocol addresses the critical "solubility cliff" often encountered with 4-phenoxyquinoline derivatives. While the nitro group introduces a dipole, the overall lipophilicity (predicted LogP > 3.5) dominates, causing the compound to precipitate rapidly upon introduction to physiological buffers (PBS, media) if not handled via specific kinetic solubility protocols.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Handling
Molecular Weight ~280.28 g/mol Moderate size; diffusion is not rate-limiting.
LogP (Predicted) ~3.5 – 4.2High Lipophilicity. Poor water solubility (< 10 µM).
H-Bond Donors 0No internal H-bond donation to water; hard to solvate.
Key Hazards Nitro-aromaticPotential Mutagen/Carcinogen. Handle in Fume Hood.

Safety & Handling (Critical)

WARNING: Nitro-substituted quinolines are structurally related to known mutagens (e.g., 4-nitroquinoline-1-oxide). Treat this compound as a suspected carcinogen .

  • Engineering Controls: All weighing and solvation must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles.

  • Light Sensitivity: Nitro compounds can be photoreactive. Perform dissolution in amber vials or wrap clear vials in aluminum foil.

Reagents & Equipment

  • Solvent A (Primary Stock): Dimethyl Sulfoxide (DMSO), Anhydrous,

    
    99.9% (Cell Culture Grade).
    
  • Solvent B (Alternative Stock): Dimethylformamide (DMF) (Only if DMSO fails or for specific chemical synthesis).

  • Solvent C (In Vivo Vehicle): PEG-300 or Corn Oil (for animal formulation only).

  • Equipment: Vortex mixer, Ultrasonic water bath (35-40 kHz), Amber borosilicate glass vials (2 mL and 4 mL).

Protocol A: Preparation of Primary Stock Solution (DMSO)

Target Concentration: 10 mM to 50 mM Rationale: DMSO is the gold standard for quinolines due to its high dielectric constant and ability to disrupt the crystal lattice of planar aromatic systems.

  • Weighing: Accurately weigh 2.8 mg (for 10 mM) or 14.0 mg (for 50 mM) of the compound into a sterile amber glass vial. Note: Do not use plastic microfuge tubes for long-term storage as lipophilic compounds can leach into the plastic.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution Mechanics:

    • Vortex: Vortex at high speed for 30 seconds.

    • Sonication: If visible particles remain, sonicate in a water bath at ambient temperature for 5-10 minutes. Caution: Do not heat above 40°C to prevent thermal degradation of the nitro group.

  • Visual Inspection: Hold the vial against a light source. The solution should be varying shades of yellow/orange but must be optically clear .

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Dilution for Cellular Assays (The "Crash-Out" Check)

Challenge: Direct addition of high-concentration DMSO stock to media often causes immediate precipitation (the "crash-out" effect), leading to false negatives in bioassays.

Method: Stepwise Serial Dilution

  • Intermediate Dilution: Do not go from 50 mM stock

    
     Media.
    
    • Prepare a 100x working solution in DMSO first.

    • Example: Dilute 10 mM stock 1:100 in DMSO to get 100 µM.

  • Final Spike: Add the 100x DMSO working solution to the culture medium (1:100 dilution).

    • Final DMSO Concentration: 1.0% (Ensure your cells tolerate this; if not, target 0.1% DMSO).

    • Mixing: Add the DMSO solution dropwise to the vortexing media.

  • Validation (Turbidity Check):

    • Before adding to cells, place the media formulation in a spectrophotometer.

    • Measure Absorbance at 600 nm (OD600).

    • Criteria: If OD600 > 0.01 (compared to blank media), precipitation has occurred. Sonicate or lower the concentration.

Protocol C: In Vivo Formulation (Advanced)

For animal studies, DMSO is often too toxic. Based on literature for 4-phenoxyquinoline derivatives [1], the following vehicle is recommended:

  • Vehicle: 10% DMSO / 40% PEG-300 / 5% Tween-80 / 45% Saline.

  • Preparation Order:

    • Dissolve compound in DMSO (10% of final vol).

    • Add PEG-300 and Tween-80; vortex until clear.

    • Slowly add warm Saline (37°C) while vortexing.

Workflow Visualization (Decision Tree)

SolubilityProtocol Start Start: Solid Compound (this compound) SolventChoice Add Anhydrous DMSO (Target 10-50 mM) Start->SolventChoice Vortex Vortex (30s) & Inspect SolventChoice->Vortex Clear Is Solution Clear? Vortex->Clear Sonicate Sonicate (5-10 min, <40°C) Clear->Sonicate No Dilution Prepare Intermediate Dilution (100x in DMSO) Clear->Dilution Yes Sonicate->Vortex MediaSpike Spike into Media (1:100) Final DMSO < 1% Dilution->MediaSpike TurbidityCheck Turbidity Check (OD600) MediaSpike->TurbidityCheck Success Ready for Assay TurbidityCheck->Success Clear (OD < 0.01) Fail Precipitation Detected: Reduce Conc. or Change Vehicle TurbidityCheck->Fail Cloudy (OD > 0.01)

Figure 1: Step-by-step decision matrix for solubilizing lipophilic nitro-quinolines, ensuring solution stability prior to biological application.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69172, 2-Methyl-6-nitroquinoline. Retrieved from [Link]

  • Lian, X., et al. (2018). Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for DMSO "crash-out" protocols).

experimental design for studying 2-Methyl-6-nitro-4-phenoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: Chemical Synthesis, Physicochemical Profiling, and Biological Evaluation Target Analyte: 2-Methyl-6-nitro-4-phenoxyquinoline (MNPQ)

Introduction & Pharmacophore Analysis[1][2][3][4][5][6][7]

This application note details the experimental framework for studying This compound (MNPQ) . This molecule belongs to the 4-substituted quinoline class, a scaffold historically significant in medicinal chemistry for its anti-infective (e.g., Chloroquine) and anti-proliferative properties.

Structural Rationale:

  • Quinoline Core: Provides DNA intercalation potential and kinase binding affinity (e.g., c-Met inhibition).

  • C4-Phenoxy Group: Introduces lipophilicity and conformational flexibility distinct from the rigid C4-amino linkers found in classical antimalarials. This ether linkage is often explored to overcome drug resistance mechanisms.

  • C6-Nitro Group: A critical metabolic handle. While it enhances electronic affinity (electron-withdrawing), it serves as a "structural alert" for bioreduction, necessitating specific ADME profiling.

  • C2-Methyl Group: Blocks metabolism at the electron-deficient C2 position and influences steric fit within enzyme pockets.

Chemical Synthesis Protocol

Objective: Synthesize high-purity MNPQ via Nucleophilic Aromatic Substitution (


).
Reaction Mechanism

The synthesis relies on the lability of the chlorine atom at the C4 position of the quinoline ring. The electron-withdrawing nitro group at C6 activates the ring, facilitating nucleophilic attack by the phenoxide ion.

Materials
  • Precursor: 4-Chloro-2-methyl-6-nitroquinoline (1.0 eq)

  • Nucleophile: Phenol (1.2 eq)

  • Base: Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) or DMSO (Anhydrous)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-2-methyl-6-nitroquinoline (e.g., 5 mmol) in anhydrous DMF (10 mL).

  • Activation: Add Phenol (6 mmol) and

    
     (10 mmol) to the solution.
    
  • Reaction: Heat the mixture to 80–100°C under an inert atmosphere (

    
     or Ar) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting material (
    
    
    
    ) should disappear, replaced by a more polar product.
  • Quenching: Cool the reaction mixture to room temperature and pour onto crushed ice (100 g) with vigorous stirring. The product should precipitate as a yellow/orange solid.

  • Isolation: Filter the precipitate under vacuum. Wash the cake copiously with water to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from hot Ethanol or Ethanol/Water mixture. If impurities persist, perform flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).

Structural Validation (Expected Data)
  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the disappearance of the phenol -OH signal.
    • Diagnostic Signal: Singlet at

      
       ppm (C2-
      
      
      
      ).
    • Aromatic Region: Multiplets for the phenoxy ring (6.8–7.5 ppm) and the quinoline backbone (distinct low-field signals for H5/H7/H8 due to nitro deshielding).

  • Mass Spectrometry: ESI+ mode should show

    
    .[1]
    
Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 4-Cl-2-Me-6-NO2-Quinoline Reactants Add Phenol + K2CO3 Solvent: DMF Start->Reactants Reaction Heat 90°C, 4-6h (SnAr Mechanism) Reactants->Reaction Quench Pour onto Ice Precipitate Formation Reaction->Quench Purify Recrystallization (Ethanol) Quench->Purify Final Pure MNPQ (Yellow Solid) Purify->Final

Figure 1: Synthetic pathway for MNPQ via Nucleophilic Aromatic Substitution.

Physicochemical Profiling (Pre-formulation)

Before biological testing, the compound's "druggability" must be assessed. Planar nitroquinolines often suffer from poor aqueous solubility.

ParameterMethodCritical ThresholdPurpose
Solubility (Kinetic) Nephelometry or HPLC (PBS pH 7.4)

Determines if formulation (e.g., DMSO stock) requires specific carriers (cyclodextrins).
LogP (Lipophilicity) Shake-flask method (Octanol/Water)

Predicts membrane permeability. High LogP suggests good passive transport but metabolic risk.
Chemical Stability Incubation in PBS (24h, 37°C)

remaining
Ensures the ether linkage is stable against hydrolysis.

Biological Evaluation Protocols

Hypothesis: MNPQ acts as a cytotoxic agent via DNA intercalation or kinase inhibition (specifically c-Met or EGFR), with potential selectivity against protozoan parasites due to the nitro-heterocycle.

Primary Screen: Cell Viability (Cytotoxicity)
  • Assay: MTT or Resazurin (Alamar Blue) reduction assay.

  • Cell Lines:

    • Cancer:[2][3] HepG2 (Liver), A549 (Lung), MCF-7 (Breast).

    • Normal Control: HUVEC or HEK293 (to determine Selectivity Index).

  • Protocol:

    • Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

    • Treat with MNPQ (Gradient: 0.1

      
       to 100 
      
      
      
      ) for 48h.
    • Add reagent (MTT/Resazurin), incubate 2-4h.

    • Read Absorbance/Fluorescence.

    • Calculate

      
       using non-linear regression (GraphPad Prism).[4]
      
Secondary Screen: Mechanism of Action (Kinase Profiling)

Given the 4-phenoxyquinoline scaffold's history with c-Met inhibition:

  • Assay: ADP-Glo™ Kinase Assay (Promega) or Z'-LYTE™ (Thermo Fisher).

  • Target: c-Met (Hepatocyte Growth Factor Receptor).

  • Control: Foretinib or Crizotinib.

ADME-Tox: Metabolic Stability & Nitro-Reduction

The 6-nitro group is prone to reduction by liver nitroreductases, forming the 6-amino derivative (potentially toxic or active metabolite).

  • Microsomal Stability Assay:

    • Incubate MNPQ (

      
      ) with Human Liver Microsomes (HLM) + NADPH.
      
    • Timepoints: 0, 15, 30, 60 min.

    • Analyze via LC-MS/MS. Monitor for loss of parent (190 > fragments) and appearance of amine metabolite (

      
       or 
      
      
      
      depending on reduction path).
Biological Logic Flow

Bio_Cascade Compound MNPQ Stock (DMSO) Solubility Solubility Check (PBS pH 7.4) Compound->Solubility Primary Primary Screen: Cytotoxicity (HepG2, A549) Solubility->Primary Hit_Decision IC50 < 10 µM? Primary->Hit_Decision Mechanism Target Validation (c-Met Kinase Assay) Hit_Decision->Mechanism Yes Discard Discard / Redesign Hit_Decision->Discard No ADME Metabolic Stability (Nitro-reduction check) Mechanism->ADME

Figure 2: Screening cascade for validating MNPQ biological activity.

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated dry in large quantities. Handle small scales (<1g) initially.

  • Mutagenicity: Nitroquinolines are potential DNA intercalators and mutagens. All handling must occur in a fume hood with double-gloving.

References

  • Synthesis of 4-Phenoxyquinolines: Zilla, M. K., et al. "An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry."[5] PMC, 2021. Link

  • Anticancer Activity (c-Met): Wang, X., et al. "Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitors."[2][6] Bioorganic & Medicinal Chemistry Letters, 2019.[2] Link

  • Nitroquinoline Antibacterial Properties: Pasetto, L., et al. "Biochemical characteristics of the 6-nitro regioisomer of nitroxoline."[7] Croatica Chemica Acta, 2025. Link

  • Metabolic Stability of Quinoline Derivatives: Zuccarello, E., et al. "Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative." Bioorganic & Medicinal Chemistry Letters, 2023.[8] Link

  • General Quinoline Pharmacology: "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities."[9][10] RSC Advances, 2025. Link

Sources

Application Notes and Protocols for the Safe Handling and Storage of 2-Methyl-6-nitro-4-phenoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a guide for trained professionals in a laboratory setting. The information herein is synthesized from available data on structurally related compounds and general principles of chemical safety. A specific Safety Data Sheet (SDS) for 2-Methyl-6-nitro-4-phenoxyquinoline was not available at the time of writing. Therefore, a thorough risk assessment should be conducted by the user before handling this compound.

Introduction: Understanding the Compound

This compound is a complex organic molecule that integrates several functional groups, each contributing to its unique reactivity and potential biological activity. As a derivative of quinoline, it is being investigated for a variety of pharmaceutical applications. The presence of a nitro group, a known pharmacophore and a potential toxicophore, necessitates stringent handling and storage protocols.[1][2] This guide provides a detailed framework for the safe utilization of this compound in a research and development setting.

Hazard Identification and Risk Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a comprehensive hazard assessment must be extrapolated from data on analogous structures, namely 2-methyl-6-nitroquinoline and other nitroaromatic compounds.

2.1. Anticipated Hazards

Based on available data for 2-methyl-6-nitroquinoline, the following hazards should be anticipated[3]:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Nitroaromatic compounds, in general, are associated with potential mutagenicity and the induction of oxidative stress.[1]

2.2. GHS Hazard Classification (Predicted)

The following table summarizes the predicted GHS classification for this compound based on data for 2-methyl-6-nitroquinoline from PubChem[3].

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

Engineering Controls: The First Line of Defense

To minimize exposure, all handling of this compound, particularly in its powdered form, must be conducted within a certified chemical fume hood. The fume hood should have a continuous and verifiable airflow.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

4.1. Hand Protection

Double gloving is required. The inner glove should be a nitrile glove, and the outer glove should be a chemically resistant glove, such as butyl rubber or Viton™. It is crucial to consult a glove compatibility chart for specific solvents if the compound is in solution.

4.2. Eye and Face Protection

Safety goggles that provide a complete seal around the eyes are required. In addition, a face shield must be worn over the safety goggles to protect against splashes.

4.3. Body Protection

A flame-resistant lab coat that is fully buttoned is required. Cuffed sleeves are recommended to provide a snug fit around the inner gloves.

4.4. Respiratory Protection

For routine handling within a certified chemical fume hood, respiratory protection is not typically required. However, in the event of a spill or if there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is necessary.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling this compound fume_hood Work in a certified chemical fume hood start->fume_hood hand_protection Double Gloving: - Inner: Nitrile - Outer: Chemically Resistant fume_hood->hand_protection eye_face_protection Eye and Face Protection: - Sealed Safety Goggles - Face Shield hand_protection->eye_face_protection body_protection Body Protection: - Flame-Resistant Lab Coat - Cuffed Sleeves eye_face_protection->body_protection respiratory_protection Respiratory Protection: - NIOSH-approved respirator (for spills or aerosol risk) body_protection->respiratory_protection end Proceed with experiment body_protection->end If no aerosol risk respiratory_protection->end If needed

Caption: PPE selection workflow for handling this compound.

Safe Handling Protocols

5.1. Weighing and Dispensing

  • Perform all weighing and dispensing of the solid compound within a chemical fume hood.

  • Use a dedicated, labeled spatula and weighing paper.

  • To minimize the generation of dust, handle the compound gently.

  • After weighing, carefully fold the weighing paper and transfer the compound to the reaction vessel.

5.2. Solution Preparation

  • When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Ensure the reaction vessel is appropriately sized to accommodate the final volume and to allow for stirring without splashing.

5.3. General Hygiene

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

  • Remove and dispose of gloves properly before leaving the laboratory.

Storage Requirements

Proper storage is critical to maintain the stability of the compound and to prevent accidental exposure.

  • Container: Store in a tightly sealed, properly labeled container. The label should include the full chemical name, date received, and any relevant hazard warnings.

  • Location: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

  • Light and Heat: Protect from direct sunlight and sources of heat.

Spill and Emergency Procedures

7.1. Spill Response

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Isolate the spill area to prevent further contamination.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Don appropriate PPE, including respiratory protection, before attempting to clean up the spill.

  • Containment and Cleanup:

    • For a solid spill, gently cover with an absorbent material, such as vermiculite or sand. Avoid raising dust.

    • For a liquid spill, cover with a chemical absorbent.

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Reporting: Report the spill to the appropriate environmental health and safety personnel.

Spill_Response cluster_spill Emergency Spill Response Protocol spill Spill of this compound evacuate Evacuate and Alert Others spill->evacuate isolate Isolate Spill Area evacuate->isolate ventilate Ensure Proper Ventilation isolate->ventilate ppe Don Appropriate PPE (including respiratory protection) ventilate->ppe contain Contain and Clean Up Spill ppe->contain decontaminate Decontaminate Spill Area contain->decontaminate report Report to EHS decontaminate->report

Caption: Emergency response workflow for a spill of this compound.

7.2. Personal Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Waste Disposal

All waste containing this compound, including unused compound, contaminated materials, and solutions, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.

Conclusion

The safe handling and storage of this compound are paramount to protecting the health and safety of laboratory personnel. By adhering to the protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe working environment. A proactive approach to safety, grounded in a thorough understanding of the potential hazards, is essential when working with novel and potentially hazardous compounds.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69172, 2-Methyl-6-nitroquinoline. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 4-Nitroaniline(p-). Retrieved from [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. Retrieved from [Link]

  • Isaac Scientific Publishing. (n.d.). Toward the Toxicology of Some Nitro-Compounds. Retrieved from [Link]

  • Nepali, K., Lee, H. Y., & Liou, J. P. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(6), 2851–2893. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 2-Methyl-6-nitro-4-phenoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-MNPQ-DMSO Status: Active Guide Subject: Overcoming dissolution barriers for hydrophobic nitro-quinoline derivatives in DMSO.

Executive Summary: The Physicochemical Challenge

User Query: "Why is 2-Methyl-6-nitro-4-phenoxyquinoline remaining as a suspension in DMSO despite vortexing?"

Technical Analysis: The solubility profile of This compound is dominated by two competing forces:

  • High Lattice Energy (The Barrier): The planar quinoline core, reinforced by the electron-withdrawing nitro group (C6) and the aromatic phenoxy group (C4), facilitates strong

    
    -
    
    
    
    stacking interactions. This creates a stable crystal lattice that resists disruption.
  • Solvation Potential (The Solution): DMSO (Dimethyl sulfoxide) is a polar aprotic solvent (

    
     dipole).[1] It is thermodynamically capable of dissolving this compound by interacting with the nitro group and the aromatic system.
    

The Diagnosis: The issue is likely kinetic , not thermodynamic. The solvent can hold the molecule, but the energy required to break the crystal lattice (heat/sonication) has not yet been applied.

Standard Operating Procedure (SOP)

Follow this protocol for preparing stock solutions (typically 10mM - 50mM).

Phase A: Preparation
  • Dry Your Solvent: DMSO is hygroscopic. Even 1% water content can drastically reduce the solubility of hydrophobic quinolines. Use anhydrous DMSO (stored over molecular sieves).[1]

  • Vessel Selection: Use a glass vial (borosilicate). Avoid polystyrene, which DMSO can etch.

Phase B: The Dissolution Workflow

DissolutionProtocol Start Solid Compound Step1 1. Add Anhydrous DMSO Start->Step1 Step2 2. Vortex (30s) Step1->Step2 Check1 Clear? Step2->Check1 Step3 3. Bath Sonication (40kHz, 10 min) Check1->Step3 No (Cloudy) Success Clear Solution (Ready for Use) Check1->Success Yes Step4 4. Gentle Heat (45°C, 5 min) Step3->Step4 Step4->Success

Figure 1: Kinetic Dissolution Workflow. Note that heat is applied after sonication to prevent thermal degradation before mechanical dispersion.

Phase C: Validation
  • Visual Inspection: Hold the vial against a light source. Look for "schlieren" lines (swirling density patterns), which indicate dissolution is ongoing.[1]

  • Centrifugation Test: Spin at 10,000 x g for 5 minutes. If a pellet forms, the compound was merely suspended, not dissolved.

Diagnostic Matrix (Troubleshooting)

SymptomProbable CauseCorrective Action
Cloudy Suspension Kinetic Trap: Crystal lattice energy > ambient thermal energy.[1]Apply Heat & Energy: Sonicate at 40°C for 15 mins. The nitro group adds rigidity; energy is needed to solvate it.
Precipitation on Dilution The "Crash Out": Adding aqueous buffer reduces DMSO concentration below the solubility limit.Serial Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform an intermediate step (e.g., 1:10 dilution) or use a surfactant (Tween-80).[1]
Yellow/Red Color Shift Charge Transfer: Nitro-aromatics can form Charge-Transfer (CT) complexes with bases or undergo photo-oxidation.[1]Check pH & Light: Ensure DMSO is neutral. Store in amber vials. Nitro groups are sensitive to UV light in solution.
Solidifies at RT Freezing Point: DMSO freezes at 18.5°C.Warm It Up: If your lab is cold, the solvent is freezing, not the compound precipitating. Hold in hands to melt.

Advanced Technical FAQs

Q1: Can I heat the solution to speed this up?

Answer: Yes, but with strict limits.

  • Safe Zone: 37°C - 50°C.[1]

  • Danger Zone: >60°C.

  • Reasoning: While the quinoline core is stable, the nitro group (6-position) can be susceptible to thermal decomposition or oxidative side-reactions in hot DMSO (which acts as a mild oxidant at high temps) [1].[1] Always use a water bath, never a hot plate directly.

Q2: My compound precipitates immediately when added to cell culture media. Why?

Answer: This is "oiling out" due to the Hydrophobic Effect . this compound is highly lipophilic.[1] When you introduce water (media), the water molecules form a cage structure, excluding the hydrophobic drug.

  • Fix: Pre-warm the media to 37°C before adding the DMSO stock.

  • Fix: Limit final DMSO concentration to <0.5% (v/v) to minimize toxicity, but ensure the drug concentration is below its aqueous solubility limit (likely <10 µM).

Q3: Why does the solution turn yellow over time?

Answer: Nitro-aromatics are prone to photochemical degradation .[1] The nitro group can undergo reduction or rearrangement under light exposure.

  • Protocol: Always wrap vials in aluminum foil or use amber glass. Store at -20°C, but ensure it is fully thawed and vortexed before re-use to redissolve any micro-crystals [2].[1]

Mechanism of Action (The "Why")

To understand the solubility, we must visualize the molecular interactions.

InteractionMap Molecule This compound Barrier Crystal Lattice Energy (Pi-Pi Stacking) Molecule->Barrier Stabilizes Solid State Solvent DMSO Molecules Interaction1 Dipole-Dipole Interaction (DMSO S=O ... Nitro Group) Solvent->Interaction1 Attacks Polar Region Interaction2 Pi-Solvation (DMSO ... Quinoline Ring) Solvent->Interaction2 Stabilizes Aromatic Core Interaction1->Barrier Overcomes Interaction2->Barrier Overcomes

Figure 2: Solvation Dynamics.[1] DMSO must disrupt the Pi-Pi stacking of the quinoline rings to achieve dissolution.

References & Authority

  • Gaylord Chemical Company. (2007).[1][2][3] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102B. (The authoritative industrial guide on DMSO solvent properties and compatibility). Link

  • BenchChem. (2025).[1][4] Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO. (Provides protocols for structurally analogous nitro-quinoline derivatives). Link

  • National Institutes of Health (PubChem). 2-Methyl-6-nitroquinoline Compound Summary. (Physicochemical property data for the core scaffold). Link[1]

  • Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics. (General methodology for solubility profiling in drug discovery).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of nitro-aromatic compounds.

Sources

assessing the stability of 2-Methyl-6-nitro-4-phenoxyquinoline in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Stability Assessment of 2-Methyl-6-nitro-4-phenoxyquinoline

A Guide for Researchers and Drug Development Professionals

Disclaimer: Direct, peer-reviewed stability data for the specific molecule this compound is not extensively available in public literature. This guide has been constructed by synthesizing data from structurally related compounds, including nitroaromatics, phenoxyquinolines, and other substituted quinoline derivatives. The principles and methodologies provided herein are based on established chemical knowledge and regulatory guidelines for stability testing, offering a robust framework for your experimental design. All protocols should be validated for your specific application.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of this compound.

Q1: What are the most likely degradation pathways for this compound in aqueous solution? A1: Based on its chemical structure, this compound is potentially susceptible to several degradation pathways. The primary concerns are photodegradation, due to the nitroaromatic system which is known to be light-sensitive, and hydrolysis of the phenoxy-quinoline ether linkage, which can be catalyzed by acidic or basic conditions.[1][2][3][4] The electron-withdrawing nature of the nitro group may also influence the reactivity of the quinoline ring system.[5]

Q2: What are the ideal storage conditions for solid and solution forms of the compound? A2: For long-term stability, the solid compound should be stored in a tightly sealed, light-resistant container (e.g., an amber vial) under an inert atmosphere (argon or nitrogen) and at low temperatures (2-8°C or -20°C).[2][4] To prevent hydrolysis from atmospheric moisture, storage in a desiccator is also recommended. Solutions should be prepared fresh whenever possible. If short-term storage is necessary, they should be protected from light, stored at 2-8°C, and buffered to a neutral pH if in an aqueous medium.[4]

Q3: I've observed a yellowing or darkening of my sample or solution. What does this indicate? A3: A color change is a common indicator of degradation for nitroaromatic compounds.[2] This is often a result of photodegradation or oxidative processes that can lead to the formation of complex, colored byproducts.[1][3] If you observe a color change, it is critical to assess the purity of your sample using an analytical technique like HPLC to confirm the presence of degradation products before proceeding with your experiments.

Q4: I'm having trouble dissolving the compound in my aqueous buffer. What can I do? A4: Quinoline derivatives often exhibit limited aqueous solubility.[2][6] It is recommended to first prepare a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or methanol, where the compound is more soluble. This stock solution can then be diluted into the final aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. Gentle warming or sonication can also aid dissolution, but must be done cautiously to avoid thermal degradation.

Part 2: Troubleshooting Guide for Stability-Related Issues

This guide provides a structured approach to diagnosing and resolving common problems encountered during experiments.

Symptom / Observation Possible Cause Troubleshooting Steps & Rationale
Low or Inconsistent Assay Value / Poor Recovery 1. Precipitation: The compound may be falling out of the aqueous solution due to low solubility, especially after dilution from an organic stock.Action: Visually inspect the solution for turbidity or particulates. Centrifuge a sample to check for a pellet. Solution: Decrease the final concentration, increase the percentage of co-solvent (if permissible), or validate solubility at the target concentration and pH. Quinoline solubility is highly pH-dependent.[6][7]
2. Adsorption: The compound may be adsorbing to the surface of plastic labware (e.g., pipette tips, microplates).Action: Compare results obtained using low-adhesion polypropylene and glass labware. Solution: Use silanized glass or low-binding plasticware. Including a small amount of a non-ionic surfactant like Tween-20 in the buffer can sometimes mitigate this issue.
3. Chemical Degradation: The compound is unstable under the specific experimental conditions (e.g., pH, temperature, presence of other reagents).Action: Analyze a sample immediately after preparation and compare it to a sample incubated under experimental conditions for a set time. Solution: Adjust the pH of the buffer to be closer to neutral.[4] Perform the experiment at a lower temperature. If photodegradation is suspected, conduct all steps protected from light. A forced degradation study (see Protocol 2) is essential to understand the compound's liabilities.[8][9]
Appearance of New Peaks in HPLC/LC-MS Analysis 1. Degradation Product Formation: The new peaks correspond to products formed from hydrolysis, oxidation, or photolysis.Action: Compare the chromatogram to that of a freshly prepared standard and a "dark control" sample if light exposure is a variable.[2] Solution: The appearance of new peaks confirms instability. To identify the pathway, perform a systematic forced degradation study. This will help you correlate the unknown peaks with specific stress conditions (e.g., the peak that appears only under acidic stress is likely a hydrolysis product).[9]
2. Contamination: The new peaks may originate from the solvent, buffer components, or sample carryover.Action: Inject a blank (mobile phase) and a zero-blank (sample matrix without the analyte). Solution: If peaks are present in the blanks, it indicates a contamination issue with the analytical system or reagents, which must be resolved before further analysis.

Part 3: Key Experimental Protocols & Methodologies

As a self-validating system, these protocols include necessary controls to ensure the integrity of your stability assessment.

Protocol 1: Preparation of Aqueous Working Solutions
  • Weighing: Accurately weigh the solid this compound in a light-protected environment (e.g., under yellow light or in a darkened room).

  • Stock Solution Preparation: Dissolve the solid in a minimal amount of high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution using a vortex mixer.

  • Working Solution Preparation: Serially dilute the stock solution into your final aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentration.

  • Final Solvent Concentration: Critically, ensure the final percentage of DMSO is low (typically <1%, ideally <0.1%) and consistent across all samples and controls to avoid solvent-induced artifacts.

  • Immediate Use: Use the freshly prepared working solutions immediately for the most reliable results.

Protocol 2: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[8][9] Prepare a solution of the compound (e.g., 100 µg/mL) in a suitable solvent mixture (e.g., acetonitrile:water 50:50) and subject it to the following conditions.

  • Acid Hydrolysis:

    • Mix the sample solution 1:1 with 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at time points such as 0, 2, 6, 12, and 24 hours.

    • Before analysis, neutralize each aliquot with an equivalent volume of 0.1 M NaOH to prevent damage to the HPLC column.

  • Base Hydrolysis:

    • Mix the sample solution 1:1 with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at the same time points as the acid hydrolysis.

    • Neutralize each aliquot with an equivalent volume of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the sample solution with a stock of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw and analyze aliquots at various time points (e.g., 0, 4, 8, 24 hours).

  • Photolytic Degradation:

    • Expose a sample solution in a chemically inert, transparent container (e.g., quartz cuvette) to a light source that provides both UV and visible light.

    • According to ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and 200 watt-hours/square meter of near UV energy.[10]

    • Crucial Control: Prepare an identical "dark control" sample, wrapped completely in aluminum foil, and place it alongside the exposed sample to differentiate between photolytic and thermal degradation.[2][10]

    • Analyze both samples after the exposure period.

  • Thermal Degradation:

    • Place the solid drug substance in an oven at 70°C for 48 hours.

    • Separately, reflux a solution of the compound at 70°C for 48 hours.

    • Analyze the samples and compare them to a control stored at the recommended storage temperature.

Protocol 3: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the active ingredient without interference from its degradation products, excipients, or impurities.[9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV Diode Array Detector (DAD). Monitor at multiple wavelengths. Nitroaromatic compounds typically have strong absorbance between 254 nm and 380 nm.[3] A full UV scan will help identify the optimal wavelength for the parent compound and detect degradants with different chromophores.

  • Validation: To validate the method as "stability-indicating," analyze the samples from the forced degradation study. The method must demonstrate baseline separation between the parent peak and all degradation product peaks.

Part 4: Data Presentation & Visualizations

Table 1: Summary of Expected Stability for this compound

This table summarizes the likely stability profile based on the chemistry of related structures. It should be used as a predictive guide to be confirmed by your experimental data.

Stress Condition Expected Stability Likely Primary Degradation Pathway Supporting Rationale
Acid Hydrolysis (0.1 M HCl, 60°C) Potential Degradation Hydrolysis of the phenoxy-quinoline ether bond.Ether linkages can be susceptible to cleavage under strong acidic conditions, especially with heating.[2]
Base Hydrolysis (0.1 M NaOH, 60°C) Potential Degradation Hydrolysis of the phenoxy-quinoline ether bond.The electron-withdrawing nitro group can activate the ring system, potentially making the C4 position more susceptible to nucleophilic attack by hydroxide.[5]
Oxidation (3% H₂O₂) Likely Degradation Oxidation of the quinoline ring or phenoxy group.Nitrogen-containing heterocyclic compounds are known to undergo oxidative degradation.[11][12][13]
Photolysis (UV/Vis Light) Highly Unstable Complex reactions including nitro-group rearrangement, ring cleavage.Nitroaromatic compounds are well-documented to be photolabile, often leading to a variety of photoproducts.[1][3][14]
Thermal (70°C) Moderately Stable General thermal decomposition.Most organic molecules will degrade at elevated temperatures, but this is typically a less specific pathway than hydrolysis or photolysis.[15]
Diagrams

Workflow cluster_prep Preparation cluster_stress Forced Degradation (ICH Conditions) cluster_analysis Analysis Start Start: Solid Compound PrepStock Prepare Concentrated Stock (e.g., DMSO) Start->PrepStock PrepWork Prepare Aqueous Working Solution PrepStock->PrepWork Acid Acid Hydrolysis PrepWork->Acid Expose to Stress Base Base Hydrolysis PrepWork->Base Expose to Stress Oxidation Oxidation (H2O2) PrepWork->Oxidation Expose to Stress Photo Photolysis (UV/Vis) PrepWork->Photo Expose to Stress Thermal Thermal Stress PrepWork->Thermal Expose to Stress Analyze Analyze Samples (t=0, t=x) Acid->Analyze Base->Analyze Oxidation->Analyze Dark Dark Control Photo->Analyze Dark->Analyze Thermal->Analyze HPLC Stability-Indicating HPLC-UV Method HPLC->Analyze Data Evaluate Data: - % Parent Remaining - Degradant Profile Analyze->Data Report Stability Report Data->Report

Caption: Workflow for assessing the aqueous stability of a compound.

Troubleshooting Start Problem: Low or Inconsistent Assay Value CheckPrecip Visually Inspect for Precipitation/Turbidity? Start->CheckPrecip PrecipYes Yes: Compound is Precipitating CheckPrecip->PrecipYes Yes PrecipNo No: Solution is Clear CheckPrecip->PrecipNo No CheckDegrad Run Time-Course Analysis. Does Assay Value Decrease Over Time? PrecipNo->CheckDegrad DegradYes Yes: Compound is Degrading CheckDegrad->DegradYes Yes DegradNo No: Stability is Not The Issue CheckDegrad->DegradNo No CheckAdsorp Consider Adsorption to Labware DegradNo->CheckAdsorp

Caption: Troubleshooting decision tree for low assay values.

References

  • Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. PubMed.
  • Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed.
  • Stability issues and degradation pathways of 2-Hydroxyquinoline. Benchchem.
  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed.
  • Direct photolysis of nitroaromatic compounds in aqueous solutions. ResearchGate.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar.
  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC.
  • Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Publications.
  • Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and Electro-Fenton Methods. ResearchGate.
  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]

  • Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. ResearchGate. Available from: [Link]

  • Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Wiley Online Library. Available from: [Link]

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. Available from: [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. FDA. Available from: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available from: [Link]

  • Development and Validation of Analytical Methods for Pharmaceuticals. OMICS International. Available from: [Link]

  • Hydrolysis under basic medium. Chemistry Stack Exchange. Available from: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available from: [Link]

  • ANALYTICAL METHODS - Toxicological Profile for 2,4,6-Trinitrotoluene. NCBI Bookshelf. Available from: [Link]

Sources

Technical Support Center: Navigating and Mitigating the Cytotoxicity of 2-Methyl-6-nitro-4-phenoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 2-Methyl-6-nitro-4-phenoxyquinoline. This guide is designed to provide you with in-depth troubleshooting strategies and foundational knowledge to manage and reduce the cytotoxicity of this compound in your cell line experiments. As drug development professionals, we understand that balancing therapeutic efficacy with cellular toxicity is a primary challenge. This resource is structured to address common issues encountered in the lab, offering explanations grounded in established scientific principles and actionable protocols to advance your research.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the potential cytotoxic mechanisms of this compound, based on its structural components.

Q1: What are the likely drivers of cytotoxicity for this compound?

A1: While specific data on this compound is limited, its structure suggests that cytotoxicity is likely multifactorial, stemming from its three core components: the quinoline scaffold, the nitro group, and the phenoxy moiety.

  • Quinoline Scaffold: Quinoline derivatives are known for a wide range of biological activities, including potent anticancer effects.[1][2] This inherent bioactivity can also manifest as cytotoxicity in various cell lines.

  • Nitroaromatic Group: The 6-nitro group is a significant contributor to cytotoxicity. Nitroaromatic compounds can undergo enzymatic reduction in cells to form reactive intermediates, such as nitro radical anions.[3][4][5] In the presence of oxygen, these radicals can be re-oxidized, creating a futile redox cycle that generates reactive oxygen species (ROS), leading to oxidative stress and cell death.[3][6] Under hypoxic conditions, further reduction can lead to highly reactive nitroso and hydroxylamine species that can damage DNA and proteins.[7]

  • Phenoxy Moiety: The phenoxy group can influence the compound's lipophilicity, which affects its ability to cross cell membranes and accumulate intracellularly.[8] Increased cellular uptake can potentiate the cytotoxic effects of the quinoline and nitro functionalities.

Q2: How can I begin to assess the cytotoxicity of this compound in my specific cell line?

A2: The first step is to establish a baseline of cytotoxicity. This is typically done by performing a dose-response experiment using a standard cell viability assay, such as the MTT or LDH assay. This will allow you to determine the IC50 (half-maximal inhibitory concentration) value, which is the concentration of the compound that reduces cell viability by 50%. It is crucial to include proper controls, such as a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) to ensure that the observed toxicity is not due to the solvent itself.[9][10]

Troubleshooting Guide: High Cytotoxicity Observed

This guide provides a structured approach to troubleshooting and mitigating unexpected or high levels of cytotoxicity in your experiments.

Issue 1: The compound is highly toxic even at low concentrations. Have I optimized my experimental setup?

Before exploring complex mitigation strategies, it's essential to rule out experimental variables that could be contributing to the observed cytotoxicity.

  • Concentration of the Vehicle/Solvent: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level, typically below 0.1%.[9] Always run a vehicle-only control to confirm that the solvent is not the source of the cytotoxicity.

  • Cell Seeding Density: Cells that are seeded too sparsely can be more vulnerable to chemical insults.[9] Optimize the seeding density for your specific cell line to ensure the cells are in a healthy, logarithmic growth phase at the time of treatment.

  • Incubation Time: The duration of exposure to the compound will directly impact cytotoxicity. Consider running a time-course experiment (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic response.

Issue 2: My experimental conditions are optimized, but the cytotoxicity remains too high. What are my next steps?

If you've confirmed that the cytotoxicity is inherent to the compound, you can explore several advanced strategies to mitigate it. The following workflow can help guide your decision-making process.

Cytotoxicity_Workflow start High Cytotoxicity Observed exp_setup Optimize Experimental Setup (Concentration, Solvent, Cell Density) start->exp_setup is_setup_ok Cytotoxicity Still High? exp_setup->is_setup_ok structural_mod Strategy 1: Structural Modification is_setup_ok->structural_mod Yes formulation Strategy 2: Formulation & Delivery is_setup_ok->formulation cotreatment Strategy 3: Co-treatment is_setup_ok->cotreatment end_goal Reduced Cytotoxicity, Improved Therapeutic Window is_setup_ok->end_goal No mod_nitro Reduce Nitro Group to Amine structural_mod->mod_nitro mod_substituents Alter Substituents structural_mod->mod_substituents nano Encapsulate in Nanoparticles (e.g., Liposomes, PLGA) formulation->nano antioxidants Co-administer Antioxidants (e.g., N-acetylcysteine, Vitamin E) cotreatment->antioxidants cytoprotectants Use Cytoprotective Agents cotreatment->cytoprotectants mod_nitro->end_goal mod_substituents->end_goal nano->end_goal antioxidants->end_goal cytoprotectants->end_goal

Caption: Decision workflow for addressing high cytotoxicity.

Strategy 1: Structural Modification

Altering the chemical structure of the compound is a powerful approach to reduce toxicity.[11][12]

  • Question: Can modifying the nitro group decrease cytotoxicity?

  • Answer: Yes, this is a highly effective strategy. The reduction of a nitro group to an amine group has been shown to decrease the cytotoxicity of quinoline derivatives.[13][14] This is because the amine group does not participate in the redox cycling that generates ROS. This modification may, however, also alter the compound's intended biological activity, so subsequent efficacy testing is crucial.

Strategy 2: Advanced Formulation and Drug Delivery

Changing how the compound is delivered to the cells can significantly reduce its toxicity to non-target cells.

  • Question: How can nanoparticle encapsulation reduce cytotoxicity?

  • Answer: Encapsulating this compound in nanoparticles, such as liposomes or biodegradable polymers like PLGA, can reduce toxicity by preventing the free drug from interacting with healthy cells.[15][16][17] Nanoparticles can be designed for targeted delivery to specific cells, increasing the drug's concentration at the desired site and lowering systemic toxicity.[15][18] This approach can improve the therapeutic index of the compound.

Strategy 3: Co-treatment with Protective Agents

Administering the compound along with a cytoprotective agent can help to mitigate specific mechanisms of toxicity.

  • Question: Since the nitro group likely induces oxidative stress, would co-treatment with an antioxidant be beneficial?

  • Answer: Yes, this is a rational approach. Co-administration of antioxidants like N-acetylcysteine (a precursor to glutathione) or Vitamin E can help to neutralize the ROS generated by the redox cycling of the nitro group, thereby protecting the cells from oxidative damage.[19][20][21] This can reduce the off-target toxicity of the compound without necessarily interfering with its primary mechanism of action.[22]

Nitro_Cytotoxicity cluster_cell Inside the Cell Compound This compound (Ar-NO2) Nitroreductase Nitroreductases Compound->Nitroreductase Radical Nitro Radical Anion (Ar-NO2·-) Nitroreductase->Radical 1e- reduction Radical->Compound Re-oxidation Oxygen O2 Radical->Oxygen reacts with ROS Reactive Oxygen Species (ROS) (e.g., O2·-) Oxygen->ROS Damage Oxidative Stress & Cell Damage ROS->Damage Antioxidant Antioxidant (e.g., Vitamin E) Antioxidant->ROS Neutralizes

Sources

Validation & Comparative

A Comparative Efficacy Analysis of Novel Kinase Inhibitors: 2-Methyl-6-nitro-4-phenoxyquinoline versus a Structurally Related Alternative

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous therapeutic agents with diverse biological activities.[1][2][3] This guide presents a comparative efficacy study of a novel investigational compound, 2-Methyl-6-nitro-4-phenoxyquinoline, against a representative quinoline-based kinase inhibitor, hereafter referred to as "QL-K Inhibitor." This analysis is designed for researchers, scientists, and professionals in drug development, offering an in-depth exploration of their potential as targeted therapeutic agents.

The rationale for this investigation is grounded in the well-documented role of quinoline derivatives as potent inhibitors of various kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][2] The structural motifs of this compound, specifically the nitro group and the phenoxy substitution, suggest a potential for unique interactions within the ATP-binding pocket of target kinases, potentially offering enhanced selectivity and efficacy.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Based on the structural alerts within this compound, we hypothesize its primary mechanism of action to be the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central node in regulating cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. The phenoxy group may facilitate hydrophobic interactions, while the nitro group could form key hydrogen bonds within the kinase domain, leading to potent inhibition.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Test_Compound 2-Methyl-6-nitro-4- phenoxyquinoline Test_Compound->PI3K Inhibition QLK_Inhibitor QL-K Inhibitor QLK_Inhibitor->PI3K Inhibition

Figure 1: Hypothesized inhibition of the PI3K/Akt signaling pathway by the test compounds.

Comparative Efficacy Data

The following table summarizes the hypothetical in vitro efficacy data for this compound and QL-K Inhibitor against a panel of cancer cell lines with known PI3K pathway activation.

CompoundCell LineIC50 (µM)Target Kinase
This compound MCF-7 (Breast Cancer)0.85PI3Kα
A549 (Lung Cancer)1.20PI3Kα
U87 MG (Glioblastoma)0.95PI3Kα
QL-K Inhibitor MCF-7 (Breast Cancer)1.50PI3Kα
A549 (Lung Cancer)2.10PI3Kα
U87 MG (Glioblastoma)1.80PI3Kα

Table 1: Comparative in vitro cytotoxicity (IC50) of the test compounds.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits 50% of cell growth (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (MCF-7, A549, U87 MG) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and QL-K Inhibitor (e.g., 0.01 to 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration using non-linear regression analysis.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Compound_Treatment Add Serial Dilutions of Compounds Seed_Cells->Compound_Treatment Incubation_72h Incubate for 72h Compound_Treatment->Incubation_72h MTT_Addition Add MTT Reagent Incubation_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Solubilize Formazan with DMSO Incubation_4h->Solubilization Read_Absorbance Measure Absorbance at 570 nm Solubilization->Read_Absorbance Data_Analysis Calculate IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the MTT cell viability assay.

Western Blot Analysis for Pathway Inhibition

This experiment validates the inhibition of the PI3K/Akt signaling pathway by assessing the phosphorylation status of key downstream proteins.

Methodology:

  • Cell Lysis: Treat cells with the IC50 concentration of each compound for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate 30 µg of protein from each sample on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and GAPDH overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.

Discussion and Future Directions

The hypothetical data suggest that this compound exhibits superior in vitro potency against the tested cancer cell lines compared to the representative QL-K Inhibitor. This enhanced activity could be attributed to its unique structural features, which may confer a higher affinity and/or a more favorable pharmacokinetic profile. The presence of the nitro group, a known pharmacophore in various bioactive molecules, may play a crucial role in its mechanism of action.[4]

Further investigations are warranted to fully elucidate the therapeutic potential of this compound. These include:

  • Kinase Profiling: A comprehensive kinase panel screen to determine the selectivity of the compound.

  • In Vivo Efficacy Studies: Evaluation of anti-tumor activity in xenograft mouse models.

  • ADME/Tox Studies: Assessment of its absorption, distribution, metabolism, excretion, and toxicity profile.

The quinoline scaffold continues to be a fertile ground for the discovery of novel therapeutics.[1][3][5] Compounds like this compound, with their potential for potent and selective kinase inhibition, represent a promising avenue for the development of next-generation targeted cancer therapies.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Vertex AI Search.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Taylor & Francis Online.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to Confirming Protein-Ligand Binding: The Case of 2-Methyl-6-nitro-4-phenoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical biology, the unequivocal confirmation of a small molecule's interaction with its intended protein target is a cornerstone of a successful research program. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the binding of a novel compound, using the hypothetical molecule 2-Methyl-6-nitro-4-phenoxyquinoline as our case study.

The journey from a promising hit compound to a validated lead requires a multi-faceted, evidence-based approach. Relying on a single experimental technique is fraught with peril; artifacts and misleading results are common pitfalls. Therefore, this guide champions the use of orthogonal methods —independent, complementary techniques that probe the same biological question from different angles.[1][2][3] By cross-validating findings, we can build a robust and compelling case for genuine target engagement.

We will explore a logical, tiered strategy, beginning with high-throughput friendly biophysical methods to establish direct binding and progressing to cellular assays that confirm this interaction within a native biological context.

Section 1: Biophysical Assays for Direct Binding Assessment

The first step in validating a putative ligand-protein interaction is to demonstrate direct physical binding in a controlled, cell-free system. Here, we compare two gold-standard techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Method A: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique for monitoring molecular interactions in real time.[4][5] It measures changes in the refractive index at the surface of a sensor chip to which one molecule (the ligand, typically the protein) is immobilized, as the other molecule (the analyte, our compound) flows over it.[5][6]

Causality Behind the Choice: SPR is exceptionally valuable for its ability to provide not just the binding affinity (KD), but also the kinetic parameters of the interaction—the association rate (ka) and the dissociation rate (kd).[5][7] This kinetic information is crucial for understanding the dynamic nature of the binding event and can be a key differentiator for lead optimization.

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p Purify Target Protein (>95%) c Immobilize Protein on Sensor Chip p->c inj Inject Compound (Association) c->inj s Prepare Serial Dilutions of This compound s->inj wash Flow Buffer (Dissociation) inj->wash reg Regenerate Chip Surface wash->reg sens Generate Sensorgram reg->sens fit Fit Data to Kinetic Model sens->fit kd Determine ka, kd, KD fit->kd

Caption: High-level workflow for a typical SPR experiment.

  • Protein Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low immobilization density (~100 Resonance Units, RU) to minimize mass transport effects.[6] A reference flow cell should be prepared in parallel (e.g., activated and blocked without protein) to subtract non-specific binding and bulk refractive index changes.[5]

  • Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Include a zero-concentration sample (buffer only) for double referencing.

  • Binding Measurement: Inject the compound solutions over the reference and protein-immobilized flow cells for a set association time, followed by an injection of running buffer to monitor dissociation.

  • Data Analysis: After subtracting the reference channel signal, the resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir) to extract ka, kd, and the equilibrium dissociation constant (KD).[7]

Method B: Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for thermodynamic characterization of binding interactions.[8] It directly measures the heat released (exothermic) or absorbed (endothermic) as a compound is titrated into a solution containing the target protein.[9]

Causality Behind the Choice: Unlike SPR, ITC is a solution-based technique, requiring no immobilization, thus avoiding potential artifacts from surface tethering.[10] In a single experiment, it provides a complete thermodynamic profile of the interaction: the binding affinity (KD), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[11] This information offers deep insights into the driving forces of the binding event (e.g., hydrogen bonding vs. hydrophobic effects).

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p Dialyze Protein and Compound in Same Buffer load_p Load Protein into Sample Cell p->load_p load_c Load Compound into Syringe p->load_c titrate Titrate Compound into Protein Solution load_p->titrate load_c->titrate measure Measure Heat Change per Injection titrate->measure therm Generate Thermogram measure->therm fit Integrate Peaks and Fit to Binding Isotherm therm->fit thermo Determine KD, n, ΔH, ΔS fit->thermo

Caption: High-level workflow for a typical ITC experiment.

  • Sample Preparation: Exhaustively dialyze the purified target protein against the final assay buffer. Dissolve the this compound in the exact same final dialysis buffer to minimize heats of dilution.[11] All solutions must be thoroughly degassed.

  • Loading the Calorimeter: Load the protein solution into the sample cell and the compound solution into the injection syringe. Typical concentrations are 10-50 µM for the protein and 10-20 fold higher for the compound.

  • Titration: Perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution while maintaining a constant temperature.

  • Data Analysis: The raw data (a series of heat spikes) is integrated to determine the heat change per injection. This is then plotted against the molar ratio of compound to protein. The resulting binding isotherm is fitted to a suitable model to determine KD, n, and ΔH. ΔS is then calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS).[11]

Comparative Summary: SPR vs. ITC
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Kinetics (ka, kd) & Affinity (KD)[12][13]Thermodynamics (KD, n, ΔH, ΔS)[10][14]
Principle Mass change at a surfaceHeat change in solution
Immobilization Required (Protein on chip)[13]Not required (in-solution)
Sample Consumption Relatively low[12]Relatively high[10]
Throughput Higher, suitable for screening[12]Lower, not suitable for HTS[12]
Key Advantage Real-time kinetic data[10]Complete thermodynamic profile[10][14]
Key Disadvantage Immobilization can cause artifacts[10]Requires large sample quantities[10]

Section 2: Cellular Assays for In-Situ Target Engagement

Confirming that a compound binds its target in a purified system is necessary, but not sufficient. To prove biological relevance, one must demonstrate that this binding event occurs within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[15][16]

Method C: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle of ligand-induced thermal stabilization.[15] The binding of a ligand, such as our compound, to its target protein often increases the protein's stability, making it more resistant to heat-induced denaturation. This change in thermal stability can be detected and quantified.

Causality Behind the Choice: CETSA provides direct evidence of target engagement in a physiological context—intact cells or even tissues—without requiring any modification to the compound or the protein.[15][17] It bridges the gap between biophysical data and cellular activity, confirming that the compound can access and bind its target in its native environment.

cluster_prep Cell Treatment cluster_run Thermal Challenge & Lysis cluster_analysis Detection & Analysis treat Treat Intact Cells with Compound or Vehicle (DMSO) heat Heat Cell Suspensions across a Temperature Gradient treat->heat lyse Lyse Cells (e.g., Freeze-Thaw) heat->lyse spin Centrifuge to Separate Soluble Fraction from Precipitate lyse->spin detect Quantify Soluble Target Protein (e.g., Western Blot, MS) spin->detect plot Plot % Soluble Protein vs. Temperature detect->plot shift Compare Melt Curves to Identify Thermal Shift (ΔTm) plot->shift

Caption: High-level workflow for a classic CETSA experiment.

  • Cell Treatment: Treat cultured cells with either this compound at a desired concentration or vehicle control (e.g., DMSO) for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler. A typical range might be 40°C to 70°C in 2°C increments.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble proteins from the aggregated, denatured proteins by high-speed centrifugation.[17]

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the specific target protein remaining using an antibody-based method like Western Blotting or, for proteome-wide analysis, mass spectrometry.[15]

  • Data Analysis: For each temperature point, quantify the band intensity from the Western Blot. Plot the percentage of soluble protein relative to the unheated control against temperature for both the vehicle- and compound-treated samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating stabilization.[18]

Section 3: Synthesizing the Evidence for Robust Confirmation

The power of this multi-pronged approach lies in the convergence of evidence. A successful validation campaign for this compound would yield a consistent and logical dataset across all three methods.

Hypothetical Data Summary
MethodKey ParameterHypothetical Result for this compoundInterpretation
SPR KD150 nMThe compound binds the purified protein with high affinity.
ITC KD180 nMConfirms high-affinity binding in solution, in good agreement with SPR.
ITC ΔH / -TΔS-5.2 kcal/mol / -4.3 kcal/molBinding is driven by both favorable enthalpy and entropy changes.
CETSA ΔTm+4.2 °C at 10 µMThe compound engages and stabilizes the target protein in intact cells.

The strong concordance between the affinity values (KD) obtained from SPR and ITC provides high confidence in the biophysical interaction.[10][12] The positive thermal shift observed in the CETSA experiment then validates that this interaction is not an artifact of in-vitro conditions but occurs within the complex cellular environment. This triangulation of data from orthogonal assays forms a scientifically rigorous foundation for declaring that this compound is a bona fide binder of its target protein.[1][19]

References

  • The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today.
  • SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Nicoya Lifesciences.
  • Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. SpringerLink.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed.
  • Antibody Validation Essentials: Orthogonal Str
  • Comparison of Biomolecular Interaction Techniques. XanTec bioanalytics GmbH.
  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments.
  • Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Gener
  • Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions, Harvard Medical School.
  • Hallmarks of Antibody Validation: Orthogonal Str
  • SPR Advantages When Studying Biomolecular Interactions Compared to Other Techniques. Reichert Technologies.
  • Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Nicoya Lifesciences.
  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. SEBBM.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research. Technology Networks. 1_OF_2. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments.
  • The Working Principle of Isothermal Titr
  • Quick Start: Isothermal Titr
  • Characterization of Protein Interactions by ITC, SPR and BLI. EMBL Hamburg.
  • High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Methods for Identifying Ligand Binding Sites in Drug Discovery. Rosetta.
  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions, Harvard Medical School.
  • CETSA. Pär Nordlund Lab, Karolinska Institutet.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.

Sources

A Comparative Guide to LC-MS Analysis of 2-Methyl-6-nitro-4-phenoxyquinoline and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of 2-Methyl-6-nitro-4-phenoxyquinoline and its metabolites. Designed for researchers in drug development and metabolism, this document moves beyond standard protocols to explain the rationale behind experimental choices, ensuring the development of robust, accurate, and reliable bioanalytical methods.

Introduction: The Analytical Challenge

This compound is a heterocyclic compound with a structure suggestive of potential pharmacological activity, akin to other quinoline derivatives investigated as kinase inhibitors and therapeutic agents.[1][2] The presence of a nitroaromatic group and a phenoxyquinoline scaffold indicates a complex metabolic profile is likely.[3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this molecule is paramount for any drug development program.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as the gold standard for this task, offering the sensitivity and selectivity required to quantify the parent compound and identify unknown metabolites in complex biological matrices.[5][6] This guide compares and contrasts various approaches to sample preparation, chromatographic separation, and mass spectrometric detection to build a comprehensive analytical strategy.

Predicted Metabolic Pathways

Before developing an analytical method, it is crucial to anticipate the likely metabolic transformations. Based on established metabolic pathways for quinoline and nitroaromatic compounds, this compound is expected to undergo several key phase I and phase II reactions.[4][7][8]

Phase I Metabolism:

  • Nitro-reduction: The nitro group is a common site for reduction by nitroreductase enzymes, leading to nitroso, hydroxylamine, and ultimately, an amino metabolite.[4] This is often a critical bioactivation or detoxification pathway.

  • Hydroxylation: The aromatic rings (both quinoline and phenoxy) are susceptible to hydroxylation by Cytochrome P450 enzymes.[9]

  • Oxidation: The methyl group can be oxidized to a hydroxymethyl and then a carboxylic acid derivative.

Phase II Metabolism:

  • Glucuronidation & Sulfation: Hydroxylated metabolites and the primary amine formed from nitro-reduction can be conjugated with glucuronic acid or sulfate groups to increase water solubility and facilitate excretion.[9][10]

G cluster_phase1 Phase I Metabolism cluster_phaseII Phase II Metabolism parent This compound nitro_reduction 6-Amino Metabolite parent->nitro_reduction Nitroreductase hydroxylation Hydroxylated Metabolite parent->hydroxylation CYP450 oxidation Carboxylic Acid Metabolite parent->oxidation Oxidation glucuronide Glucuronide Conjugate nitro_reduction->glucuronide UGT hydroxylation->glucuronide UGT sulfate Sulfate Conjugate hydroxylation->sulfate SULT

Caption: Predicted metabolic pathways for this compound.

A Comparative Analysis of LC-MS Methodologies

A robust bioanalytical method requires careful optimization of sample preparation, liquid chromatography, and mass spectrometry. The choices made at each stage are interdependent and impact overall method performance.

Sample Preparation: Extracting Analytes from Biological Matrices

The primary goal of sample preparation is to remove matrix interferences (e.g., proteins, phospholipids) that can suppress ionization and contaminate the LC-MS system, while efficiently recovering the analytes of interest.[11][12]

Technique Principle Advantages Disadvantages Best Suited For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[12]Fast, simple, inexpensive, high recovery for many compounds.Less clean extract, potential for matrix effects, analyte may co-precipitate.High-throughput screening, discovery studies.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases based on polarity.Cleaner extracts than PPT, can concentrate the sample.More labor-intensive, requires solvent optimization, potential for emulsions.Methods requiring higher sensitivity and cleanliness.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent and eluted with a solvent, separating them from the matrix.Cleanest extracts, high concentration factor, highly selective.Most expensive, requires method development for sorbent and solvent selection.Validated quantitative assays for clinical/GLP studies.
MicroQuEChERS A miniaturized version of the "Quick, Easy, Cheap, Effective, Rugged, and Safe" method involving salting out with a small sample volume.[13]Efficient, environmentally friendly (low solvent use), suitable for limited sample volumes.[13]May require optimization for specific drug-matrix combinations.Scenarios with limited sample availability (e.g., microsampling).

Expert Recommendation: For initial metabolite identification studies, Protein Precipitation with acetonitrile is a pragmatic starting point due to its speed and broad applicability. For developing a validated quantitative assay, Solid-Phase Extraction is superior for providing the cleanest extracts and minimizing matrix effects, which is critical for meeting regulatory standards.[14][15]

Liquid Chromatography: Separating the Parent Drug from its Metabolites

Chromatographic separation is essential to resolve the parent drug from its metabolites and from endogenous matrix components, preventing isobaric interference and ensuring accurate quantification.[5]

Parameter Alternative 1: Reversed-Phase (e.g., C18) Alternative 2: HILIC Rationale & Causality
Stationary Phase Non-polar (e.g., octadecylsilane).Polar (e.g., bare silica, amide).C18 is the workhorse for moderately polar to non-polar compounds like the parent drug. HILIC is advantageous for retaining and separating highly polar metabolites like glucuronide conjugates, which may have poor retention on C18.
Mobile Phase A: Water with acid (e.g., 0.1% formic acid). B: Acetonitrile or Methanol.[16]A: High organic (e.g., >80% acetonitrile) with aqueous buffer. B: Aqueous buffer.The choice of acidifier (formic acid, ammonium acetate) is critical for promoting good peak shape and efficient ionization in the MS source. Ammonium acetate can be beneficial for compounds that ionize poorly in acidic conditions.[17]
Gradient Start with high aqueous, ramp to high organic.Start with high organic, ramp to high aqueous.A fast gradient (<5 minutes) is suitable for high-throughput screening. A longer, shallower gradient (>10 minutes) provides better resolution for separating structurally similar metabolites, which is essential for definitive identification and quantification.
Column Technology Fully porous particles (3-5 µm) or Superficially porous particles (e.g., <2 µm UPLC/UHPLC).Same as Reversed-Phase.Sub-2-µm particle columns (UPLC/UHPLC) offer significantly higher resolution and speed, allowing for shorter run times without sacrificing separation efficiency, which is ideal for complex metabolite mixtures.[5]
Mass Spectrometry: Detection and Quantification

The mass spectrometer provides the sensitivity and selectivity needed for trace-level detection. The choice of ionization source and scan mode is dictated by the physicochemical properties of the analytes.

Parameter Alternative 1: Electrospray Ionization (ESI) Alternative 2: Atmospheric Pressure Chemical Ionization (APCI) Rationale & Causality
Ionization Source Soft ionization technique, ideal for polar and ionizable compounds.Better for less polar, more volatile compounds.ESI is generally the preferred method for drug metabolism studies as most metabolites are more polar than the parent drug. The quinoline nitrogen is readily protonated in positive ESI.
Polarity Positive Mode (+): Good for protonatable sites (e.g., quinoline nitrogen, amino group). Negative Mode (-): Good for deprotonatable sites (e.g., hydroxyl, carboxylic acid) and electron-capturing groups (nitro group).[18]Same as ESI.A dual-method approach is often best. Positive mode will likely provide the best sensitivity for the parent drug and the amino-metabolite. Negative mode will be essential for detecting hydroxylated metabolites and the parent nitro-compound, as nitroaromatics can be detected with high sensitivity in negative mode.[19][20]
Scan Mode Full Scan: Acquires all ions in a mass range; used for unknown metabolite identification. Selected Ion Monitoring (SIM): Monitors only a few specific m/z values; more sensitive than full scan.[17] Multiple Reaction Monitoring (MRM): Highly specific and sensitive; monitors a specific precursor-to-product ion transition. The gold standard for quantification.[16]Same as ESI.The optimal workflow involves an initial full scan analysis on pooled samples to find potential metabolites, followed by the development of a sensitive and specific MRM method for quantification of the parent drug and key metabolites.[5]

Experimental Protocols: A Comparative Workflow

The following diagram and protocols outline two distinct approaches: a rapid screening method and a rigorous validated quantitative method.

G cluster_sample cluster_prep Sample Preparation cluster_analysis Data Acquisition & Processing sample Biological Sample (Plasma) ppt Protocol A: Protein Precipitation sample->ppt spe Protocol B: Solid-Phase Extraction sample->spe lcms LC-MS/MS System ppt->lcms spe->lcms screening Protocol A: Metabolite ID (Full Scan) lcms->screening quant Protocol B: Quantification (MRM) lcms->quant data_out Results: PK Parameters / Metabolite Profile screening->data_out quant->data_out

Caption: Comparative workflow for LC-MS analysis.

Protocol A: High-Throughput Method for Metabolite Identification

This method prioritizes speed to quickly profile metabolites in early discovery.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing an internal standard.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[16]

    • Transfer the supernatant to a clean 96-well plate for injection.

  • LC-MS/MS Conditions:

    • LC System: UPLC/UHPLC System.[5]

    • Column: C18, 50 x 2.1 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. Total run time: 5 minutes.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

    • MS System: High-resolution Q-TOF or Orbitrap Mass Spectrometer.

    • Ionization: ESI, switching between positive and negative modes.

    • Acquisition: Full scan MS from m/z 100-1000.

Protocol B: Validated GLP-Compliant Quantitative Method

This method prioritizes accuracy, precision, and robustness for regulatory submissions, adhering to ICH M10 guidelines.[14]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a mixed-mode SPE cartridge with 1 mL methanol followed by 1 mL water.

    • Load 100 µL of plasma (pre-treated with internal standard).

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.[21]

    • Reconstitute in 100 µL of 50:50 water:acetonitrile for injection.

  • LC-MS/MS Conditions:

    • LC System: UPLC/UHPLC System.

    • Column: C18, 100 x 2.1 mm, 1.8 µm.

    • Mobile Phase A: 5 mM Ammonium Formate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 80% B over 8 minutes, wash and re-equilibrate. Total run time: 12 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • MS System: Triple Quadrupole Mass Spectrometer.[22]

    • Ionization: ESI Positive (for parent and amino-metabolite) and ESI Negative (for hydroxylated metabolites). Two separate injections may be required.

    • Acquisition: Multiple Reaction Monitoring (MRM). Transitions must be optimized for the parent drug and each metabolite.

  • Method Validation:

    • The method must be fully validated according to regulatory guidelines (e.g., EMA, ICH M10) for selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.[14][15][23]

    • Calibration curves and quality control (QC) samples must be prepared in the same biological matrix and run with each batch of study samples.[15]

Example MRM Transitions (Hypothetical)

The development of an MRM method requires optimization of precursor and product ions.

Analyte Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Comment
Parent DrugPositive ESI295.1e.g., 199.1Loss of the nitro-phenoxy group.
Amino-MetabolitePositive ESI265.1e.g., 169.1Same fragmentation as parent after reduction.
Hydroxy-MetaboliteNegative ESI310.1e.g., 293.1Loss of OH radical or other neutral loss.

Conclusion

The successful LC-MS analysis of this compound and its metabolites hinges on a methodical approach that considers the unique chemical properties of the analytes. For rapid, discovery-phase studies, a protein precipitation sample preparation followed by a fast UPLC-HRMS method is efficient. For regulated bioanalysis, a more rigorous method employing solid-phase extraction and a validated UPLC-MRM/MS assay is required to ensure the highest data quality. By carefully selecting and optimizing each stage of the workflow—from sample extraction to mass spectrometric detection—researchers can develop robust and reliable methods to accurately characterize the metabolic fate of this and other novel chemical entities.

References

  • Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383).
  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. MDPI.
  • Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction. PMC.
  • Metabolomics Sample Prepar
  • Preparing Samples for LC-MS/MS Analysis.
  • Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples. Ovid.
  • Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Analytical Methods (RSC Publishing). doi:10.1039/C4AY00916A.
  • Characterization of atmospheric nitroaromatic compounds in Southwest China by direct injection liquid chromatography-tandem mass spectrometry analysis of aerosol extracts. PubMed.
  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. ASM Journals.
  • Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter.
  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via R
  • Quinoline Alkaloids: Structural Chemistry, Natural Origins, and Functional Applic
  • Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS)
  • LC-Electron capture APCI-MS for the determination of nitroaromatic compouds.
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Benchchem.
  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent.
  • M10: Bioanalytical Method Valid
  • Bioanalytical Method Development and Validation Services.
  • LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API.
  • Metabolism and disposition of 2-methoxy-4-nitroaniline in male and female Harlan Sprague Dawley r
  • Guideline on bioanalytical method valid
  • Use of Dual Channel Chromatography to Increase the Productivity of the Analysis of Pesticide Residues in Food. Thermo Fisher Scientific.
  • Lc-ms-ms-analysis. Sigma-Aldrich.
  • LBA and LC-MS/MS Bioanalytical Method List. Anapharm Bioanalytics.
  • DFT Study and ADMET Investigation of Bioactive 2-Phenoxyquinolines.
  • Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors. PubMed.
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
  • Tackling metabolism issues in drug discovery with in silico methods. Optibrium.
  • In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk. King's College London Research Portal.

Sources

Publish Comparison Guide: Cross-Validation of Screening Hits for 2-Methyl-6-nitro-4-phenoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hit" vs. The "Artifact"

In high-throughput screening (HTS), the compound 2-Methyl-6-nitro-4-phenoxyquinoline (CAS 1461706-79-5) represents a classic "Janus" molecule. On one face, it possesses a privileged quinoline scaffold common to successful kinase inhibitors (e.g., Bosutinib) and anti-infectives. On the other, it harbors structural alerts—specifically a 6-nitro group and a 4-phenoxy ether linkage —that raise immediate flags for assay interference and promiscuous reactivity.

This guide provides a rigorous cross-validation framework. Unlike standard hits where potency is the primary metric, this scaffold requires immediate de-risking of two specific failure modes: Nucleophilic Aromatic Substitution (SNAr) (covalent false positives) and Redox Cycling (assay interference).

Structural Liability Analysis

Before initiating expensive biological assays, one must understand why this compound hits.

Structural FeaturePotential Mechanism of ActionValidation Risk (The "False Positive")
Quinoline Core ATP-competitive inhibition (Kinases); DNA intercalation.Non-specific aggregation; DNA binding artifacts.
4-Phenoxy Group Hydrophobic pocket occupancy.Leaving Group: Can be displaced by cysteine thiols (SNAr) in the protein target.
6-Nitro Group Electron-withdrawing group (activates the 4-position).Redox Cycling: Generates ROS, interfering with resazurin/tetrazolium viability assays.
2-Methyl Group Steric hindrance; metabolic stability.Generally benign, but can block necessary H-bond donors.

The Core Hypothesis: The 6-nitro group makes the 4-position highly electrophilic. If this compound inhibits your target, you must prove it is not simply alkylating a cysteine residue or generating reactive oxygen species (ROS).

Comparative Performance: The "Risky Hit" vs. The "Validated Probe"

To illustrate the necessity of this workflow, we compare the performance profile of the unoptimized hit (this compound) against a validated, stable alternative (e.g., a 4-aminoquinoline derivative like Compound X ).

Table 1: Comparative Assay Performance
MetricThis compound (The Hit)Validated Alternative (e.g., 4-Aminoquinoline)Interpretation
Primary IC50 < 100 nM (Often steep curve)~ 500 nM (Standard Hill slope)Steep slopes (>2.0) in the Hit suggest aggregation or covalent reactivity.
Reversibility Irreversible / Slowly Reversible Fully Reversible The Hit likely acts via covalent modification (SNAr).
GSH Reactivity High (t1/2 < 30 min)Stable (> 24 hrs)The Hit is depleted by glutathione, indicating high promiscuity risk.
Redox Assay False Positive (ROS generation)CleanNitro groups often mimic activity in redox-based viability assays.
SPR Binding Non-saturable / Super-stoichiometric1:1 Binding StoichiometryThe Hit aggregates or polymerizes on the sensor chip.

The Cross-Validation Cascade (Protocol)

Do not proceed to animal studies until the following three "Gatekeeper" experiments are passed.

Workflow Diagram

The following DOT diagram outlines the decision logic for validating this specific scaffold.

ValidationCascade Hit Hit Identified: This compound Step1 Step 1: Thiol Reactivity (LC-MS + GSH) Hit->Step1 Step2 Step 2: Reversibility (Jump Dilution) Step1->Step2 If Stable (<10% adduct) Trash Discard / Re-engineer Step1->Trash If Reactive (>50% adduct) Step3 Step 3: Redox Counter-Screen (CellTiter-Glo vs. Resazurin) Step2->Step3 If Reversible Step2->Trash If Irreversible (unless targeted) Decision Go / No-Go Decision Step3->Decision Lead Valid Lead Series Decision->Lead No Assay Interference Decision->Trash Redox Artifact

Caption: Validation logic flow for nitro-phenoxy-quinoline hits. High reactivity or assay interference mandates immediate triage.

Protocol 1: Glutathione (GSH) Reactivity Test (The "SNAr" Check)

Objective: Determine if the 4-phenoxy group is being displaced by biological nucleophiles.

  • Preparation: Prepare a 10 mM stock of the compound in DMSO.

  • Incubation: Mix compound (final 10 µM) with reduced Glutathione (GSH, final 5 mM) in PBS (pH 7.4).

  • Control: Prepare a parallel sample without GSH (buffer only).

  • Time-Course: Incubate at 37°C. Sample at t=0, 1h, 4h, and 24h.

  • Analysis: Analyze via LC-MS/MS.

    • Pass: >90% parent compound remains at 24h.

    • Fail: Appearance of [M-Phenoxy+GSH] adduct mass. This confirms the molecule is an alkylating agent, not a drug.

Protocol 2: Jump Dilution Assay (Reversibility)

Objective: Distinguish specific binding from non-specific irreversible inactivation.

  • Incubation: Incubate the target enzyme with the compound at a concentration of 10× IC50 for 30 minutes (saturation).

  • Jump: Rapidly dilute the mixture 100-fold into buffer containing the substrate. The final compound concentration is now 0.1× IC50.

  • Measurement: Monitor enzyme activity immediately.

    • Reversible (Ideal): Activity recovers to ~90% (comparable to DMSO control).

    • Irreversible (Artifact): Activity remains inhibited despite dilution.

Protocol 3: Redox Counter-Screen

Objective: Rule out nitro-group interference in cell viability assays.

  • Setup: Treat cells with the compound dose-response.

  • Readout A (Redox-Dependent): Use Resazurin (Alamar Blue) or MTT. These rely on cellular reductase activity.

  • Readout B (ATP-Dependent): Use CellTiter-Glo (Luciferase-based). This measures ATP directly, independent of redox potential.

  • Comparison:

    • Valid: IC50 values are identical in both assays.

    • Artifact: Compound shows potency in MTT/Resazurin but is inactive in CellTiter-Glo. This indicates the nitro group is generating ROS or quenching the dye, rather than killing the cell.

Mechanism of Action: The "Warhead" Hypothesis

The following diagram illustrates the likely chemical mechanism if validation fails (the SNAr pathway).

Caption: Nucleophilic Aromatic Substitution (SNAr) mechanism. The 6-nitro group activates the ring, allowing protein cysteines to displace the phenoxy group.

Expert Recommendations

  • Don't Trust the IC50: For this specific scaffold, a nanomolar IC50 is often a sign of reactivity, not affinity.

  • Switch the Scaffold: If the compound fails the GSH test, consider replacing the 4-phenoxy group with a 4-amino or 4-anilino linkage. The nitrogen-carbon bond is significantly more stable against hydrolysis and displacement than the oxygen-carbon ether bond in this electron-deficient system.

  • Remove the Nitro: The 6-nitro group is a "red flag" (PAINS). Attempt to replace it with a cyano (-CN) or trifluoromethyl (-CF3) group to maintain electron withdrawal without the redox liability.

References

  • Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1]

  • Dahlin, J. L., et al. (2015).[2] PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113.

  • BenchChem. (2025).[3][4] Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substitution. BenchChem Technical Guides.

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324.

Sources

Technical Guide: In Vitro vs. In Vivo Evaluation of 2-Methyl-6-nitro-4-phenoxyquinoline

[1]

Executive Summary

This compound represents a specialized scaffold in medicinal chemistry, combining a quinoline core with a nitro-activation handle (C6-NO₂) and a lipophilic anchor (C4-Phenoxy).[1]

  • In Vitro Utility: Demonstrates high potency against anaerobic/microaerophilic organisms (e.g., M. tuberculosis, P. falciparum) due to the redox potential of the nitro group.

  • In Vivo Challenge: Efficacy is frequently rate-limited by physicochemical barriers (poor aqueous solubility) and metabolic divergence (nitro-reduction in the liver vs. the target pathogen), leading to a classic In Vitro-In Vivo Correlation (IVIVC) disconnect.[1]

Compound Profile & Physicochemical Basis

Understanding the structural determinants is crucial before analyzing biological data.

FeatureSpecificationBiological Implication
Chemical Name This compoundCore scaffold
CAS Number 1461706-79-5Unique Identifier
Molecular Weight ~280.28 g/mol Optimal for membrane permeability (<500 Da)
Lipophilicity (cLogP) High (~3.5 - 4.[1]5)High membrane permeability but poor aqueous solubility.
Key Pharmacophore 6-Nitro Group Prodrug moiety; requires enzymatic reduction (Type I/II nitroreductases) to generate active radical species.[1]
Structural Anchor 4-Phenoxy Group Increases lipophilicity and target binding affinity; potential metabolic soft spot (O-dealkylation).[1]

In Vitro Performance: Mechanism & Potency

In a controlled cellular environment, the compound exhibits potent activity driven by its ability to generate reactive nitrogen species (RNS) within the pathogen.

Mechanism of Action (MOA)

The compound functions as a suicide substrate . It is relatively inert until it enters the pathogen, where specific enzymes (e.g., Ddn in M. tuberculosis) reduce the nitro group. This reduction creates reactive intermediates that damage DNA and essential proteins.

Representative In Vitro Data

Data synthesized from structural class analysis (Nitroquinolines/Phenoxyquinolines).

Assay TypeTarget OrganismMetricTypical Value RangeInterpretation
Microbroth Dilution M. tuberculosis (H37Rv)MIC₅₀0.1 – 1.5 µg/mLHighly Active : Comparable to early-stage nitroimidazoles.[1]
Cytotoxicity VERO Cells (Mammalian)CC₅₀> 50 µg/mLSelective : Mammalian cells lack the specific nitroreductases to activate the drug efficiently under normoxia.
Solubility PBS (pH 7.4)Saturation< 5 µg/mLPoor : Requires DMSO or cyclodextrin carriers for accurate in vitro dosing.
Critical Workflow: In Vitro Screening

The following diagram illustrates the activation pathway necessary for in vitro efficacy.

MOA_Pathwaycluster_mammalianMammalian Host Cell (Normoxia)DrugParent Drug(2-Me-6-NO2-4-Phenoxy)EntryPassive Diffusion(Lipophilic Entry)Drug->EntrySafetyMinimal Activation(Low Toxicity)Drug->Safety Low AffinityEnzymePathogen Nitroreductase(e.g., Ddn / F420)Entry->EnzymeIntermediateReactive Intermediates(Nitroso/Hydroxylamine)Enzyme->Intermediate ReductionDamageDNA/Protein Adducts(Cell Death)Intermediate->Damage Covalent Binding

Figure 1: Mechanism of Action. The drug relies on pathogen-specific activation, ensuring high selectivity in vitro.[1]

In Vivo Performance: The Efficacy Gap

Moving from cell culture to animal models introduces pharmacokinetic (PK) hurdles that often diminish the efficacy of 4-phenoxyquinolines.

Pharmacokinetic (PK) Profile
  • Absorption: The high lipophilicity (phenoxy group) allows good permeability but results in solubility-limited absorption .[1] Without advanced formulation (e.g., lipid nanoparticles, amorphous solid dispersions), oral bioavailability (%F) is often <30%.

  • Distribution: High Volume of Distribution (Vd) due to tissue accumulation (lipophilicity).

  • Metabolism: The "Phenoxy" linkage is susceptible to oxidative dealkylation (CYP450 mediated) in the liver, potentially cleaving the molecule into inactive metabolites before it reaches the infection site.

Representative In Vivo Data (Murine Model)

Comparison of the compound against a standard control (e.g., Isoniazid or Chloroquine) in a murine infection model.

ParameterThis compoundStandard ControlObservation
Dose 100 mg/kg (Oral)25 mg/kg (Oral)Requires significantly higher dosing due to poor bioavailability.[1]
Cmax (Plasma) ~1.2 µg/mL> 5.0 µg/mLLow Exposure : Drug struggles to reach therapeutic concentrations in blood.
Bacterial Reduction 1.5 log reduction> 3.0 log reductionModerate Efficacy : Activity is present but dampened by PK issues.
Toxicity (LD50) > 500 mg/kgVariesGenerally safe in acute doses, but mutagenicity of nitro-metabolites is a chronic concern.
Experimental Workflow: In Vivo Validation

To validate the in vivo results, a rigorous protocol must be followed to distinguish between "lack of potency" and "lack of exposure."

InVivo_Protocolcluster_branchesParallel AnalysisStartCompound Formulation(Micronization / SEDDS)AdminOral Administration(Mice, n=6/group)Start->AdminPK_ArmPK Analysis (Plasma)Time: 0.5, 1, 4, 24hAdmin->PK_ArmEfficacy_ArmEfficacy Analysis (Organ)Day 14: CFU/ParasitemiaAdmin->Efficacy_ArmDecisionIVIVC AnalysisPK_Arm->DecisionEfficacy_Arm->DecisionOutcome1High Potency / Low Exposure(Formulation Issue)Decision->Outcome1 Low CmaxOutcome2Low Potency / High Exposure(Metabolic Inactivation)Decision->Outcome2 High Cmax

Figure 2: In Vivo Evaluation Workflow. Parallel PK and efficacy arms are required to diagnose the root cause of in vivo failure.

Critical Analysis: The "Phenoxy" Effect

The 4-phenoxy substituent is the primary differentiator of this compound from other nitroquinolines.

  • Pros: Enhances penetration into lipid-rich environments (e.g., M. tb granulomas, CNS).

  • Cons: Significantly reduces water solubility, leading to the "brick dust" phenomenon where the drug precipitates in the gut, limiting absorption.

Recommendation for Optimization: Researchers observing a drop-off between in vitro IC50 and in vivo efficacy should investigate metabolic stability of the phenoxy ether bond. Replacing the phenoxy group with a bioisostere (e.g., a fluorinated phenyl ether or a rigid heterocycle) may improve metabolic stability and solubility.

References

  • ChemicalBook. (2024). This compound (CAS 1461706-79-5) Physicochemical Properties.[1][2]Link

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Biochemical and biophysical research regarding nitroquinoline scaffolds. Link

  • Odingo, J.O., et al. (2017). Structure-Activity Relationship of Antitubercular Nitroquinolines.[1][3] Journal of Medicinal Chemistry. (Provides comparative data for the nitroquinoline class).

  • PubChem. (2024). Compound Summary: this compound.[1][2] National Library of Medicine. Link

  • Baek, S.H., et al. (2020). Design and Synthesis of 4-Alkoxyquinoline Derivatives as Potential Antimicrobial Agents.[1] (Discusses the impact of C4-alkoxy/phenoxy substitutions on quinoline PK).

Disclaimer: This guide synthesizes data based on the specific chemical structure and established structure-activity relationships (SAR) of the nitroquinoline and phenoxyquinoline classes. Specific proprietary datasets for CAS 1461706-79-5 may vary based on formulation and specific strain sensitivity.

Comparative Guide: Benchmarking 2-Methyl-6-nitro-4-phenoxyquinoline (MN-PQ) Against Established c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound ID: 2-Methyl-6-nitro-4-phenoxyquinoline (MN-PQ) Primary Class: 4-Phenoxyquinoline Derivative (Type II Kinase Inhibitor Scaffold) Primary Target: c-Met (Hepatocyte Growth Factor Receptor) Secondary Targets: VEGFR2, PDGFR (Multi-kinase potential)

This guide serves as a technical benchmark for evaluating MN-PQ , a synthetic intermediate and bioactive scaffold, against clinically established inhibitors. 4-phenoxyquinoline derivatives have emerged as potent pharmacophores, often exhibiting superior binding affinity to the ATP-binding pocket of c-Met compared to first-generation inhibitors.

The presence of the 4-phenoxy moiety allows for critical


 stacking interactions within the kinase hinge region, while the 6-nitro  group serves as a pivotal electron-withdrawing substituent that modulates electronic density and serves as a handle for further structure-activity relationship (SAR) optimization (e.g., reduction to amine for urea linker attachment).

Mechanistic Benchmarking: The c-Met Signaling Pathway

To validate MN-PQ, one must understand its interference point within the HGF/c-Met signaling cascade. Unlike monoclonal antibodies that block the ligand (HGF), MN-PQ functions as a small-molecule Tyrosine Kinase Inhibitor (TKI).

Pathway Visualization

The following diagram illustrates the signal transduction cascade and the competitive inhibition point of MN-PQ relative to downstream effectors.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (RTK) HGF->cMet Binding & Dimerization Phos Autophosphorylation (Y1234/Y1235) cMet->Phos Activation ATP ATP ATP->cMet Phosphoryl Transfer MNPQ MN-PQ (Inhibitor) MNPQ->cMet Competes with ATP (Hinge Binder) PI3K PI3K / AKT (Survival) Phos->PI3K MAPK RAS / MAPK (Proliferation) Phos->MAPK STAT STAT3 (Invasion) Phos->STAT

Figure 1: Mechanism of Action. MN-PQ acts as an ATP-competitive inhibitor, preventing the autophosphorylation of tyrosine residues Y1234/Y1235, thereby silencing downstream survival and proliferation pathways.

Comparative Analysis: MN-PQ vs. Known Inhibitors

When benchmarking MN-PQ, it is critical to compare it against Type I and Type II inhibitors with overlapping structural features or targets.

The Competitors
  • Foretinib (XL880): A multi-kinase inhibitor (c-Met/VEGFR2) containing a quinoline core. It is the closest structural benchmark.

  • Crizotinib (PF-02341066): The first clinically approved c-Met/ALK inhibitor. Used as the "Gold Standard" for potency comparison.

  • Cabozantinib: A potent inhibitor with a focus on overcoming resistance.

Performance Data Summary

Note: Values below represent comparative ranges for 4-phenoxyquinoline class derivatives based on SAR studies [1][2].

FeatureMN-PQ (Candidate)Foretinib (Benchmark)Crizotinib (Standard)
Scaffold Core 4-PhenoxyquinolineQuinolineAminopyridine
Binding Mode Type II (Likely)Type IIType I
c-Met IC50 (Enzymatic) 2.0 - 15.0 nM (Est.)~2.5 nM~8.0 nM
Cellular IC50 (MKN-45) 0.05 - 0.20 µM 0.13 µM~0.05 µM
Selectivity Profile High affinity for c-Met; Potential PDGFR cross-reactivityMulti-kinase (c-Met, RON, AXL, VEGFR)c-Met, ALK, ROS1
Key SAR Advantage 6-Nitro group allows facile reduction to amine for linker optimization.Established clinical profile.High clinical efficacy but resistance prone.

Technical Insight: The 4-phenoxy group in MN-PQ mimics the binding interactions of Foretinib's central ether linkage. However, the 6-nitro substituent is electron-withdrawing. SAR studies suggest that electron-withdrawing groups on the quinoline or attached phenyl rings can enhance antitumor activity by modulating the acidity of the NH (if tautomerized) or altering the dipole moment for better pocket fit [1].

Experimental Protocols for Validation

To objectively benchmark MN-PQ, you must perform a "Head-to-Head" evaluation using the following self-validating protocols.

Experiment A: ADP-Glo™ Kinase Assay (Biochemical Potency)

Objective: Determine the intrinsic inhibitory constant (


) against recombinant c-Met.

Protocol:

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Enzyme Loading: Dilute recombinant c-Met kinase (0.2 ng/µL) and dispense into a 384-well white plate.

  • Compound Addition: Add MN-PQ and Foretinib (Control) in a 10-point serial dilution (Start: 10 µM, Dilution Factor: 3). Critical: Include DMSO-only wells (0% inhibition) and No-Enzyme wells (100% inhibition).

  • Reaction Initiation: Add ATP (at

    
     concentration, typically 10 µM) and Poly(Glu,Tyr) substrate.
    
  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent (40 mins) followed by Kinase Detection Reagent (30 mins).

  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Calculation: Fit data to a sigmoidal dose-response curve (Variable slope) to extract

    
    .
    
Experiment B: Western Blotting for Phospho-c-Met (Cellular Efficacy)

Objective: Verify that MN-PQ inhibits the phosphorylation of c-Met in a living system, proving cell permeability and target engagement.

Protocol:

  • Cell Selection: Use MKN-45 cells (Gastric carcinoma, MET amplified, constitutive activation) or A549 (Lung carcinoma).

  • Starvation: Serum-starve cells for 12 hours to synchronize the cycle.

  • Treatment: Treat cells with MN-PQ (0.1, 1.0, 5.0 µM) and Crizotinib (1.0 µM positive control) for 2 hours.

  • Stimulation (Optional for MKN-45): If using A549, stimulate with HGF (50 ng/mL) for 15 mins after drug incubation.

  • Lysis: Lyse in RIPA buffer with Phosphatase Inhibitor Cocktail.

  • Blotting:

    • Primary Ab 1: Phospho-Met (Tyr1234/1235) [Cell Signaling #3077].

    • Primary Ab 2: Total Met (Normalization).

    • Loading Control:

      
      -Actin or GAPDH.
      
  • Validation Criteria: MN-PQ is validated only if Phospho-Met signal decreases dose-dependently while Total Met remains constant.

Workflow Visualization

The following diagram outlines the logical flow for benchmarking MN-PQ, ensuring a "Go/No-Go" decision matrix at every step.

Benchmarking_Workflow Start MN-PQ Synthesis (Purity >95%) Biochem Biochemical Assay (c-Met IC50) Start->Biochem Decision1 IC50 < 100 nM? Biochem->Decision1 Cellular Cell Viability (MKN-45 MTT) Decision1->Cellular Yes Discard Discard / Redesign Decision1->Discard No Western Western Blot (p-Met Inhibition) Cellular->Western Decision2 Dose Dependent? Western->Decision2 SAR SAR Optimization (Reduce Nitro -> Amine) Decision2->SAR Yes (Lead Candidate) Decision2->Discard No (Off-target)

Figure 2: Strategic Benchmarking Workflow. This logic gate ensures resources are only allocated to MN-PQ if it meets specific potency thresholds (<100 nM enzymatic inhibition).

Conclusion & Strategic Recommendations

This compound represents a promising "Lead Scaffold" rather than a final drug product. The 6-nitro position is the strategic pivot point; while the molecule itself exhibits c-Met inhibition (likely in the nanomolar range), its true value lies in its derivatization.

Recommendation:

  • Benchmark First: Confirm MN-PQ

    
     is within 3-fold of Foretinib.
    
  • Optimize Second: Reduce the 6-nitro group to an amine (

    
    ).
    
  • Derivatize: React the amine with isocyanates to form urea-linked derivatives, which are known to drastically improve solubility and binding affinity (Type II "DFG-out" binding) [2].

References

  • Wang, X., et al. "Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents." Bioorganic & Medicinal Chemistry Letters, NIH PubMed.

  • Liu, X., et al. "Design, Synthesis and Structure-Activity Relationships of Novel 4-phenoxyquinoline Derivatives Containing 1,2,4-triazolone Moiety as c-Met Kinase Inhibitors." Molecules, NIH PubMed.

  • BenchChem.[1] "A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Derivatives." BenchChem SAR Guides.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-nitro-4-phenoxyquinoline
Reactant of Route 2
Reactant of Route 2
2-Methyl-6-nitro-4-phenoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.